Biotin-PEG8-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H53N3O12S |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36)/t24-,25-,28-/m0/s1 |
InChI Key |
MPJWZTARMHIZLN-VBOOUTDYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG8-acid |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG8-acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure, properties, and applications of Biotin-PEG8-acid, a heterobifunctional linker widely utilized in biotechnology and pharmaceutical research. We will explore its molecular architecture, detail its physicochemical characteristics, and provide standardized protocols for its application in bioconjugation.
Core Structure Analysis
This compound is a versatile molecule composed of three distinct functional components: a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] This trifunctional architecture makes it an invaluable tool for linking biomolecules.
-
Biotin Moiety: This is Vitamin H (or B7), a water-soluble B-vitamin.[] Its critical function in a research context stems from its exceptionally high and specific binding affinity for avidin and streptavidin proteins.[3][4] This interaction is one of the strongest non-covalent bonds known in nature, making it ideal for detection, purification, and immobilization applications.
-
Polyethylene Glycol (PEG) Spacer (PEG8): The central part of the molecule consists of eight repeating ethylene glycol units. This PEG linker serves several crucial purposes. It increases the overall hydrophilicity and water solubility of the molecule and any conjugate it is attached to.[3] This property is particularly beneficial for preventing the aggregation of biotinylated proteins and reducing non-specific binding. The length of the PEG spacer also provides spatial separation between the biotin group and the conjugated molecule, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin.
-
Terminal Carboxylic Acid (-COOH): This functional group is located at the terminus of the PEG chain, opposite the biotin moiety. The carboxylic acid is a versatile reactive handle for covalent conjugation, most commonly with primary amine groups found in proteins (e.g., the side chain of lysine residues) and other biomolecules.
References
An In-depth Technical Guide to Biotin-PEG8-acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Biotin-PEG8-acid. The information herein is intended to support researchers and scientists in the effective use of this reagent in drug development and various life science applications.
Core Chemical Properties
This compound is a heterobifunctional molecule that incorporates a biotin moiety, a terminal carboxylic acid, and a hydrophilic eight-unit polyethylene glycol (PEG) spacer. This structure is designed to facilitate the biotinylation of molecules with primary amine groups, enhancing their utility in a range of biological assays. The PEG linker, in particular, improves the water solubility of the conjugate and reduces steric hindrance, which can be critical for maintaining the biological activity of the labeled molecule.
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₅₃N₃O₁₂S |
| Molecular Weight | 667.81 g/mol |
| CAS Number | 2143964-62-7 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Solubility Profile
The polyethylene glycol spacer in this compound significantly enhances its aqueous solubility, a crucial feature for biological applications.[1] While precise solubility in aqueous buffers can vary with pH and buffer composition, the compound exhibits excellent solubility in common organic solvents used for stock solution preparation.
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (187.18 mM)[2] | Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Water | Soluble (enhanced by PEG spacer)[1] | Quantitative data not readily available, but the PEG linker imparts hydrophilicity. |
| Ethanol | Data not readily available | |
| DCM, DMF | Soluble | Often used as a solvent for related Biotin-PEG compounds. |
Experimental Protocol: Protein Biotinylation using this compound
This protocol provides a general procedure for the covalent conjugation of this compound to a target protein via primary amine groups (e.g., lysine residues). The carboxylic acid group of this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with the amine groups on the protein.
Materials and Reagents:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography)
Procedure:
-
Preparation of Activated this compound (NHS ester):
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.
-
Allow the reaction to proceed at room temperature for 1-2 hours to generate the NHS-activated Biotin-PEG8.
-
-
Protein Preparation:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the freshly prepared NHS-activated Biotin-PEG8 solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography or using a desalting spin column.
-
The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizing Experimental Workflows and Applications
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for protein biotinylation and a common downstream application in studying protein-protein interactions.
References
The Pivotal Role of the PEG8 Spacer in Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development, enabling purification, detection, and targeting applications. The choice of the spacer arm that links biotin to the target molecule is a critical determinant of the success of these applications. This technical guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a discrete PEG (dPEG®) linker composed of eight ethylene glycol units. We delve into its physicochemical properties, delineate its significant advantages over traditional alkyl spacers, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging the PEG8 spacer for optimal bioconjugation outcomes.
Introduction to the PEG8 Spacer in Biotinylation
The covalent attachment of biotin to proteins, antibodies, and other biomolecules is a fundamental tool for their study and application. The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent bonds in nature, forming the basis for numerous detection and purification systems.[1] However, steric hindrance can often impede the binding of the bulky avidin/streptavidin protein to a biotinylated molecule. This is where the spacer arm becomes crucial.
A spacer arm is a chemical linker that positions the biotin moiety at a distance from the conjugated molecule, thereby minimizing steric hindrance and improving the accessibility of biotin to its binding partners.[] Among the various types of spacers, polyethylene glycol (PEG) linkers have gained prominence due to their unique and advantageous properties.[3] Specifically, the PEG8 spacer, a monodisperse chain of eight ethylene glycol units, offers a compelling balance of length, flexibility, and hydrophilicity for a wide range of biotinylation applications.[4]
Physicochemical Properties of the PEG8 Spacer
The PEG8 spacer is a well-defined chemical entity with a precise length and molecular weight, a characteristic of discrete PEGs (dPEGs®) that contrasts with polydisperse PEGs which are a mixture of different chain lengths.[4] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible properties.
The core structure of the PEG8 spacer consists of eight repeating ethylene oxide units, which imparts significant hydrophilicity. This water solubility is a key attribute, as it can enhance the overall solubility of the biotinylated molecule, particularly if the target molecule or the biotinylating reagent itself is hydrophobic.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer
| Property | Value | Source |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ | |
| Molecular Weight (backbone) | ~370.4 g/mol | |
| Spacer Arm Length | ~29.8 Å | |
| Number of PEG Units | 8 |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).
Core Advantages of Employing a PEG8 Spacer in Biotinylation
The incorporation of a PEG8 spacer in biotinylation reagents offers several distinct advantages over traditional, more hydrophobic alkyl chain spacers. These benefits translate to improved performance and reliability in downstream applications.
Enhanced Solubility and Reduced Aggregation
Many biomolecules and small molecule drugs can be prone to aggregation, especially after modification. The hydrophilic nature of the PEG8 spacer helps to maintain the solubility of the biotinylated conjugate in aqueous buffers, preventing the formation of aggregates that can lead to loss of function and inaccurate experimental results.
Reduced Immunogenicity
The flexible PEG8 chain creates a hydration shell around the bioconjugate. This "stealth" effect can mask potentially immunogenic epitopes on the molecule, reducing the risk of an undesired immune response, which is particularly crucial for in vivo applications.
Optimized Spatial Separation and Minimized Steric Hindrance
The defined length of the PEG8 spacer provides optimal distance between the biotin and the conjugated molecule. This separation is critical for overcoming steric hindrance and allowing efficient binding of large proteins like streptavidin (approximately 5.8 nm in dimension) to the biotin moiety. Longer spacer arms, such as PEG8, have been shown to enhance the detection sensitivity of the target protein because more biotin molecules are available for binding.
Improved Binding Affinity
Experimental data has demonstrated that PEG spacers can lead to improved binding affinity compared to alkyl spacers. The hydrophobic nature of alkyl spacers can lead to a loss of affinity, whereas the hydrophilic and flexible PEG spacer facilitates a more favorable interaction between the biotinylated molecule and its binding partner.
Table 2: Comparative Binding Affinity (Kd) of Aptamer-Amphiphiles with Different Spacers
| Spacer | Dissociation Constant (Kd) in nM | Source |
| No Spacer | 25.3 ± 4.2 | |
| C12 Alkyl | 46.2 ± 10.1 | |
| C24 Alkyl | 55.3 ± 15.2 | |
| PEG8 | 11.2 ± 2.1 | |
| PEG24 | 8.9 ± 1.5 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers. A lower Kd value signifies a stronger binding interaction.
Experimental Protocols
General Protocol for Protein Biotinylation using NHS-PEG8-Biotin
This protocol describes the biotinylation of a protein targeting primary amines (e.g., the N-terminus and the side chain of lysine residues) using an N-hydroxysuccinimide (NHS) ester of PEG8-biotin.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG8-Biotin
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment for buffer exchange and removal of excess biotin
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or a desalting column.
-
Prepare NHS-PEG8-Biotin Solution: Immediately before use, dissolve the NHS-PEG8-Biotin in a small amount of DMSO or DMF to create a concentrated stock solution. The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.
-
Biotinylation Reaction:
-
Calculate the required amount of NHS-PEG8-Biotin. A 10- to 50-fold molar excess of the biotin reagent to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Add the calculated volume of the NHS-PEG8-Biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the quenching buffer by dialysis or using a desalting column. The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Workflow for Antibody-Drug Conjugate (ADC) Development using a Maleimide-PEG8-Linker
This protocol outlines a representative workflow for the conjugation of a drug to an antibody via a thiol-reactive Maleimide-PEG8 linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG8-Drug conjugate
-
DMSO
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction: Incubate the antibody with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds and expose free thiol groups. The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time.
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column.
-
Conjugation: Immediately add the Maleimide-PEG8-Drug conjugate (dissolved in DMSO) to the reduced antibody solution. A molar excess of the drug-linker is typically used. Allow the reaction to proceed at 4°C overnight or at room temperature for 2-4 hours.
-
Quenching: Add an excess of a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Characterization:
-
Determine the final protein concentration.
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the integrity and purity of the final ADC product using SDS-PAGE and SEC.
-
Visualizations
Caption: Workflow of Biotinylation using a PEG8 Spacer.
References
An In-depth Technical Guide to Biotin-PEG8-acid for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG8-acid and its activated N-hydroxysuccinimide (NHS) ester derivative for the application of cell surface protein labeling. This document details the chemical properties, mechanism of action, experimental protocols, and data interpretation relevant to this versatile biotinylation reagent.
Introduction
Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell adhesion, and transport. Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for antibody-based therapeutics and diagnostics. The covalent labeling of these proteins with biotin, a small vitamin with an exceptionally high affinity for avidin and streptavidin, is a cornerstone technique for their enrichment, identification, and quantification.
This compound is a biotinylation reagent featuring a polyethylene glycol (PEG) spacer arm composed of eight ethylene glycol units. The PEG linker enhances the water solubility of the reagent and the resulting biotinylated proteins, mitigating aggregation and improving accessibility for subsequent detection or capture.[1][2] The terminal carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to create a reactive species that efficiently couples with primary amines on proteins.
Chemical Properties and Mechanism of Action
This compound and its NHS ester derivative are designed for the specific labeling of primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) on proteins.
Chemical Structure:
-
Biotin Moiety: Provides the high-affinity binding handle for avidin or streptavidin.
-
PEG8 Spacer Arm: A hydrophilic chain of eight ethylene glycol units that increases solubility and reduces steric hindrance.[1][2]
-
Carboxylic Acid/NHS Ester: The reactive group for covalent bond formation with primary amines.
Mechanism of Labeling with Biotin-PEG8-NHS Ester:
The labeling reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
Key Reaction Parameters
The efficiency of the biotinylation reaction is influenced by several factors that must be carefully controlled for optimal and reproducible results.
-
pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal for the reaction between NHS esters and primary amines. Below this range, the primary amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester is significantly accelerated, reducing the labeling efficiency.
-
Buffer Composition: Buffers containing primary amines, such as Tris and glycine, are incompatible with the labeling reaction as they will compete for the NHS ester. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are recommended.
-
Reagent Concentration: The molar excess of the Biotin-PEG8-NHS ester over the protein concentration will determine the degree of labeling. A 20- to 50-fold molar excess is a common starting point for protein solutions. For cell surface labeling, a final concentration of 1-5 mM of the biotinylation reagent is generally effective.
-
Temperature and Incubation Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Incubation on ice is often preferred for live-cell labeling to minimize internalization of the labeled proteins.
Data Presentation
Quantitative data for biotinylation reagents is crucial for experimental design and comparison. The following tables summarize key properties of this compound and related compounds, as well as critical parameters for the labeling reaction.
| Property | Value | Reference |
| Molecular Formula | C29H53N3O12S | |
| Molecular Weight | 667.81 g/mol | |
| Spacer Arm Length (approx.) | ~30 Å | |
| Solubility | Soluble in DMSO, DMF |
Table 1: Physicochemical Properties of this compound
| Parameter | Recommended Range | Reference |
| Reaction pH | 7.2 - 8.5 | |
| Molar Excess (Protein Labeling) | 20-50 fold | |
| Concentration (Cell Labeling) | 1 - 5 mM | |
| Incubation Temperature | 4°C - Room Temperature | |
| Incubation Time | 30 min - 2 hours | |
| Quenching Agent | Tris or Glycine (50-100 mM) |
Table 2: Recommended Reaction Conditions for Biotin-PEG8-NHS Ester Labeling
| pH | Half-life of NHS Ester | Reference |
| 7.0 (at 0°C) | 4-5 hours | |
| 8.6 (at 4°C) | 10 minutes |
Table 3: pH-Dependent Hydrolysis Rate of NHS Esters
Experimental Protocols
This section provides detailed methodologies for cell surface protein labeling using Biotin-PEG8-NHS ester and subsequent sample preparation for mass spectrometry analysis.
Cell Surface Protein Biotinylation
This protocol is designed for the labeling of cell surface proteins on either adherent or suspension cells.
Materials:
-
Cells of interest (adherent or suspension)
-
Biotin-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching Buffer (e.g., 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
Protocol:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, harvest and wash three times with ice-cold, amine-free PBS (pH 8.0) by centrifugation. Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.
-
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG8-NHS ester in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Biotinylation Reaction:
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0). Add the appropriate volume of PBS (pH 8.0) to cover the cells.
-
Add the Biotin-PEG8-NHS ester stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 1-5 mM.
-
Incubate on a rocking platform for 30 minutes at 4°C to minimize internalization.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
For adherent cells, add ice-cold Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells and resuspend in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the biotinylated cell surface proteins.
-
Enrichment of Biotinylated Proteins and Sample Preparation for LC-MS/MS
Materials:
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (for cleavable biotin reagents) or on-bead digestion reagents
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM)
-
Formic Acid
Protocol:
-
Enrichment of Biotinylated Proteins:
-
Incubate the clarified cell lysate with streptavidin beads for 2 hours to overnight at 4°C with gentle rotation.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion (for non-cleavable biotinylation):
-
Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with IAA (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Peptide Desalting and Concentration:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or similar desalting column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
The following diagrams illustrate the key processes involved in cell surface protein labeling with Biotin-PEG8-NHS ester.
Caption: Structure of Biotin-PEG8-NHS Ester and its target on a protein.
Caption: Reaction mechanism of Biotin-PEG8-NHS Ester with a primary amine.
Caption: Experimental workflow for cell surface proteome analysis.
Conclusion
This compound and its NHS ester derivative are powerful tools for the selective labeling of cell surface proteins. The hydrophilic PEG8 spacer enhances solubility and reduces steric hindrance, facilitating efficient labeling and subsequent analysis. By carefully controlling reaction parameters such as pH, reagent concentration, and temperature, researchers can achieve robust and reproducible biotinylation of the cell surface proteome. This enables in-depth studies of this critical class of proteins, with broad applications in basic research and drug development.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG8-acid, a key heterobifunctional linker used in various bioconjugation applications, including proteomics and targeted drug delivery. The document outlines a detailed, two-step synthetic protocol, starting from commercially available precursors. Furthermore, it describes a robust purification strategy employing preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity of the final product. All quantitative data is summarized for clarity, and a logical workflow of the entire process is presented.
Introduction
This compound is a versatile molecule that incorporates a biotin moiety for strong and specific binding to avidin and streptavidin, a hydrophilic eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to amine-containing molecules.[1][2][3] These features make it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[4][5] This guide details a reliable method for its laboratory-scale synthesis and purification.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-PEG-acid. A common and effective method involves the use of Biotin-NHS (N-Hydroxysuccinimide) ester and Amino-PEG8-acid. The NHS ester of biotin provides a reactive group that readily forms a stable amide bond with the primary amine of the PEG linker.
Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 | BroadPharm, Thermo Fisher |
| Amino-PEG8-acid | C₁₉H₃₉NO₁₀ | 457.51 | BroadPharm, JenKem Technology |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Diethyl ether | C₄H₁₀O | 74.12 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |
Experimental Protocol
Step 1: Coupling of Biotin-NHS ester and Amino-PEG8-acid
-
In a clean, dry round-bottom flask, dissolve Amino-PEG8-acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution to act as a non-nucleophilic base.
-
In a separate container, dissolve Biotin-NHS ester (1.1 eq) in anhydrous DMF.
-
Slowly add the Biotin-NHS ester solution to the Amino-PEG8-acid solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Step 2: Work-up and Isolation of Crude Product
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DMF.
-
Precipitate the crude product by adding an excess of cold diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with additional cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
Purification of this compound
The primary method for purifying this compound to a high degree of purity is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparative RP-HPLC Protocol
-
Column: A C18 stationary phase is recommended for the separation of PEGylated compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-40 minutes is a good starting point for method development.
-
Detection: UV detection at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95:5 Solvent A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative RP-HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a white solid.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₂₉H₅₃N₃O₁₂S | |
| Molecular Weight | 667.81 g/mol | |
| Typical Reaction Yield | 70-85% | Yields can vary based on reaction scale and purity of starting materials. |
| Purity (Post-HPLC) | ≥95% | As determined by analytical HPLC. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO |
Logical Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthetic and purification methods detailed in this guide provide a clear and reproducible pathway for obtaining high-purity this compound. This versatile linker is essential for the advancement of targeted therapies and bioconjugation technologies. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical biology.
References
Biotin-PEG8-acid molecular weight and formula
This guide provides an in-depth overview of the physicochemical properties of Biotin-PEG8-acid, a key reagent in bioconjugation and drug delivery research. It is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
This compound is a functionalized biotinylating agent that incorporates an eight-unit polyethylene glycol (PEG) spacer arm, terminating in a carboxylic acid group. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₉H₅₃N₃O₁₂S | [1][2][3][4][5] |
| Molecular Weight | 667.81 g/mol 667.8 g/mol |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can be used to confirm the elemental composition and thus the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure and confirm the presence of the biotin, PEG, and carboxylic acid moieties.
Note: No experimental protocols were cited in the search results. The above description is a general overview of the methods typically used for the characterization of such molecules.
Visualizations
The following diagram illustrates the modular nature of the this compound molecule, highlighting its key functional components.
Caption: Molecular components of this compound.
References
Safety and Handling of Biotin-PEG8-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for Biotin-PEG8-acid in a laboratory setting. The information is compiled from available safety data sheets and chemical properties to ensure safe usage and disposal.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | (+)-Biotin-PEG8-CH2CH2COOH, and others |
| CAS Number | 2143964-62-7 |
| Molecular Formula | C29H53N3O12S |
| Molecular Weight | 667.81 g/mol |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and high toxicity to aquatic life.
GHS Classification
| Classification | Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
GHS Label Elements
| Element | Description |
| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1]H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.Disposal: P501: Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Information
| Toxicological Endpoint | Classification/Data |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed). |
| Skin Corrosion/Irritation | Classified based on available data. |
| Serious Eye Damage/Irritation | Classified based on available data. |
| Respiratory or Skin Sensitization | Classified based on available data. |
| Germ Cell Mutagenicity | Classified based on available data. |
| Carcinogenicity | Not classified as a carcinogen. |
| Reproductive Toxicity | Classified based on available data. |
| Specific Target Organ Toxicity (Single Exposure) | Classified based on available data. |
| Specific Target Organ Toxicity (Repeated Exposure) | Classified based on available data. |
| Aspiration Hazard | Classified based on available data. |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not provided, the following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to assess the acute oral and aquatic toxicity of a chemical substance.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol provides a method for determining the acute oral toxicity of a substance.
Objective: To estimate the LD50 and identify the GHS hazard category.
Methodology:
-
Test Animals: Typically, female rats are used.
-
Dosage: A stepwise procedure is used with a starting dose based on the substance's properties. Usually, 3 animals are used per step.
-
Administration: The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is determined based on the number of animal deaths at different dose levels.
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Study.
Aquatic Toxicity Assessment (Based on OECD Guideline 203: Fish, Acute Toxicity Test)
This protocol outlines a method to determine the acute toxicity of a substance to fish.
Objective: To determine the LC50 (median lethal concentration) of a substance in fish over a 96-hour period.
Methodology:
-
Test Organism: A standard fish species (e.g., Zebrafish or Rainbow Trout) is used.
-
Exposure: Fish are exposed to the test substance in a series of concentrations for 96 hours.
-
Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.
-
Observation: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the 96-hour exposure period.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage Conditions
| Form | Storage Temperature | Additional Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Keep away from direct sunlight and sources of ignition. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety goggles with side-shields.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.
Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for managing exposure risks.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
For large spills, dike the area to contain the spill.
-
Stability and Reactivity
| Parameter | Information |
| Reactivity | No data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | Direct sunlight, sources of ignition. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides. |
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations. It is considered very toxic to aquatic life, so prevent its release into the environment.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines.
References
Biotin-PEG8-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG8-acid. Understanding the chemical stability of this reagent is critical for its effective use in various applications, including bioconjugation, targeted drug delivery, and diagnostic assay development. This document outlines the factors influencing its stability, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. The integrity of each of these components is crucial for the successful application of the molecule.
Recommended Storage and Handling
Proper storage is paramount to prevent the degradation of this compound. The primary concerns are hydrolysis and oxidation. Based on manufacturer recommendations and the chemical nature of the compound, the following storage conditions are advised.[1][2][3][][5]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed in a dry, dark, and well-ventilated area. |
| 0 - 4°C | Short-term | For periods of days to weeks. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions in anhydrous solvents like DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working solutions. |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Use in a well-ventilated area.
-
When preparing solutions, use anhydrous solvents to minimize hydrolysis.
-
For aqueous solutions, use moderately acidic or neutral buffers (pH 6-7.5) to enhance stability.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidative or reducing agents. The molecule has several chemical bonds that could be susceptible to degradation under suboptimal conditions.
-
Amide Bond: The amide linkage between the biotin and the PEG spacer is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
PEG Chain (Ether Bonds): The ether linkages of the polyethylene glycol chain are generally stable. However, they can undergo oxidative degradation, particularly in the presence of transition metal ions and oxygen, leading to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Biotin Moiety: The biotin itself is stable in moderately acidic to neutral aqueous solutions, even at elevated temperatures. It is less stable in alkaline solutions (pH > 9) and can be degraded by strong acids and oxidizing agents.
-
Carboxylic Acid: The terminal carboxylic acid group is a stable functional group under most conditions.
The following diagram illustrates the potential degradation sites of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for assessing the stability of this compound.
Detailed Protocol: Stability Assessment by RP-HPLC
This protocol describes a general method for assessing the stability of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 RP-HPLC column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in the appropriate stress buffer to a final concentration of approximately 1 mg/mL.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at 50°C.
-
Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at room temperature.
-
Oxidation: Incubate the working solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the working solution in a neutral buffer (e.g., PBS pH 7.4) at 50°C.
-
Control: Keep a working solution in a neutral buffer at 4°C, protected from light.
-
-
Time-Point Sampling:
-
Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
If necessary, neutralize the acid and base samples before analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or by CAD.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample.
-
Identify and, if possible, characterize any significant degradation peaks, potentially using mass spectrometry (LC-MS).
-
Table 2: Representative Data from a Hypothetical Stability Study
| Stress Condition | Time (hours) | Remaining this compound (%) | Major Degradation Products |
| 0.1 M HCl, 50°C | 24 | 85 | Hydrolyzed amide linkage |
| 0.1 M NaOH, RT | 24 | 70 | Biotin and PEG8-acid |
| 3% H₂O₂, RT | 24 | 90 | Oxidized PEG fragments |
| PBS pH 7.4, 50°C | 24 | 98 | Minor unknown impurities |
| PBS pH 7.4, 4°C | 24 | >99 | None detected |
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C for the solid form and -80°C for solutions in anhydrous solvents. The primary degradation pathways to consider are hydrolysis of the amide bond under extreme pH conditions and oxidation of the PEG chain. For applications requiring high purity and reactivity, it is crucial to adhere to proper storage and handling guidelines. A forced degradation study, coupled with a stability-indicating HPLC method, is a valuable tool for determining the shelf-life and understanding the degradation profile of this compound in specific formulations and experimental conditions.
References
Methodological & Application
Application Note and Protocol: Conjugation of Biotin-PEG8-acid to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in a myriad of life science applications, including ELISA, immunohistochemistry, affinity chromatography, and targeted drug delivery. The long, flexible polyethylene glycol (PEG) spacer arm of Biotin-PEG8-acid enhances the accessibility of the biotin moiety for binding to avidin or streptavidin, while also increasing the water solubility of the conjugate. This protocol details the chemical conjugation of this compound to molecules containing a primary amine, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of a stable amide bond. The reaction proceeds via the activation of the carboxylic acid group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Chemical Reaction Pathway
The conjugation of this compound to a primary amine is a two-step process. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS or Sulfo-NHS to create a more stable amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct. Carboxylic acids are weak electrophiles, making their direct reaction with primary amines inefficient. Activation with EDC and NHS transforms the carboxyl group into a much more reactive species, facilitating efficient amide bond formation.[1]
Caption: Chemical reaction pathway for the EDC/NHS-mediated conjugation of this compound to a primary amine.
Experimental Protocols
This section provides a detailed protocol for the biotinylation of a generic protein with primary amines. The protocol should be optimized for each specific application.
Materials and Reagents:
-
This compound
-
Protein or other amine-containing molecule to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[2][3]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.[4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Preparation of Amine-Containing Molecule:
-
Dissolve the protein or other amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the sample is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Prepare a 100 mM stock solution of NHS or Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:2:2. For example, for 1 µmol of this compound, add 2 µmol of EDC and 2 µmol of NHS.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add the activated Biotin-PEG8-NHS ester solution to the prepared amine-containing molecule. A 10- to 20-fold molar excess of the biotin reagent over the amine-containing molecule is recommended for initial experiments, though this may require optimization.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Biotinylated Conjugate:
-
Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to avoid interference from free biotin in downstream applications.
-
-
Storage:
-
Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes the recommended starting conditions for the conjugation of this compound to a primary amine.
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.7 - 6.0 | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. |
| Conjugation pH | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. |
| Molar Ratio (Biotin:EDC:NHS) | 1:2:2 | A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid. |
| Molar Excess of Biotin Reagent | 10-20 fold over the target molecule | The optimal ratio should be determined empirically for each specific application. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while reactions at 4°C can proceed overnight. |
| Reaction Time | 2-4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored using analytical techniques like HPLC or SDS-PAGE. |
Experimental Workflow
The following diagram illustrates the overall workflow for the biotinylation of a primary amine-containing molecule with this compound.
Caption: Experimental workflow for conjugating this compound to a primary amine.
Troubleshooting
-
Low Biotinylation Efficiency:
-
Ensure that the amine-containing molecule is in an amine-free buffer at the correct pH.
-
Use freshly prepared EDC and NHS solutions, as they are moisture-sensitive and can lose activity over time.
-
Optimize the molar excess of the biotinylation reagent.
-
-
Protein Precipitation:
-
Over-biotinylation can lead to protein aggregation and precipitation. Reduce the molar excess of the biotin reagent or shorten the reaction time.
-
Ensure that the concentration of the organic solvent (DMF or DMSO) is kept to a minimum (ideally ≤10%).
-
-
Inconsistent Results:
-
Inconsistent removal of unreacted biotin can lead to variability in downstream assays. Ensure thorough purification of the conjugate.
-
The degree of biotinylation can vary between batches. It is advisable to quantify the level of biotin incorporation for each new batch of conjugate.
-
Conclusion
The protocol described provides a robust method for the conjugation of this compound to primary amines, enabling the creation of biotinylated molecules for a wide range of biological applications. By carefully controlling the reaction conditions and ensuring thorough purification, researchers can achieve consistent and reliable biotinylation results. For critical applications, optimization of the protocol for the specific molecule of interest is highly recommended.
References
Application Notes and Protocols: A Step-by-Step Guide for Biotin-PEG8-acid Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling proteins with Biotin-PEG8-acid, a heterobifunctional biotinylation reagent. The inclusion of a hydrophilic 8-unit polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule and minimizes steric hindrance, facilitating subsequent detection or purification.[1][2][3]
Two primary strategies for conjugating this compound to proteins are detailed:
-
Two-Step EDC/NHS Chemistry: This method involves the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with primary amines on the target protein.[4]
-
One-Step NHS Ester Reaction: This streamlined approach utilizes a pre-activated Biotin-PEG8-NHS ester, which directly reacts with primary amines.[5]
Overview of this compound and Labeling Chemistry
This compound is a versatile tool in bioconjugation, enabling the attachment of a biotin moiety to proteins for a variety of applications, including immunoassays, affinity purification, and protein interaction studies. The carboxylic acid group can be activated to form a reactive ester that readily couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form a stable amide bond.
The long, flexible PEG8 spacer arm is designed to increase the accessibility of the biotin for binding to avidin or streptavidin, overcoming potential steric hindrance from the protein's structure.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using this compound with EDC/NHS Chemistry
This protocol first activates the carboxylic acid on the this compound to create a more stable NHS ester, which then reacts with the protein. This two-step process can offer better control over the reaction and potentially reduce protein-protein crosslinking.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Reaction Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-5.5. Phosphate buffer (PBS) at pH 7.2-7.4 can also be used, but efficiency may be lower.
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Activation of this compound:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Reaction Buffer.
-
In a separate microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the activated Biotin-PEG8-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the biotin reagent over the protein is a typical starting point. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and byproducts by size-exclusion chromatography (SEC) or dialysis. For smaller sample volumes, spin desalting columns are effective.
-
Protocol 2: One-Step Protein Labeling using Pre-Activated Biotin-PEG8-NHS Ester
This is a more direct and commonly used method. Biotin-PEG8-NHS ester is commercially available and reacts efficiently with primary amines at neutral to slightly basic pH.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG8-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer such as PBS, pH 7.2-8.0, at a concentration of 1-10 mg/mL.
-
-
Preparation of Biotin-PEG8-NHS Ester Stock Solution:
-
The NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening.
-
Immediately before use, dissolve the Biotin-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG8-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Purify the biotinylated protein from excess reagent using size-exclusion chromatography, dialysis, or a spin desalting column.
-
Quantification of Biotinylation
Determining the degree of labeling (the number of biotin molecules per protein molecule) is crucial for ensuring consistency between experiments.
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. It relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin incorporated.
Fluorescence-Based Assays: More sensitive methods involve the use of fluorescently labeled streptavidin (e.g., streptavidin-FITC). The binding of biotin enhances the fluorescence, which can be used to quantify the degree of biotinylation after complete hydrolysis of the protein.
Data Presentation
The following table summarizes typical reaction parameters for protein biotinylation.
| Parameter | Two-Step (EDC/NHS) | One-Step (NHS Ester) |
| Reaction pH | 4.7 - 6.0 (Activation) | 7.2 - 8.0 |
| 7.2 - 8.0 (Labeling) | ||
| Molar Excess of Biotin Reagent | 10-50 fold | 10-20 fold |
| Reaction Time | 2 hours at RT or overnight at 4°C | 30-60 min at RT or 2 hours on ice |
| Quenching Reagent | Tris or Glycine | Tris or Glycine |
Visual Diagrams
Signaling Pathway
Caption: Chemical activation and protein labeling pathway.
Experimental Workflow
Caption: General experimental workflow for protein biotinylation.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase the molar excess of the biotin reagent, increase the protein concentration, or optimize the reaction pH. Ensure the absence of competing primary amines in the buffer.
-
Protein Precipitation: This may occur with high levels of modification or if the protein is not stable under the reaction conditions. Reduce the molar excess of the biotin reagent or perform the reaction at a lower temperature.
-
Reagent Instability: Always use freshly prepared solutions of EDC and NHS esters, as they are susceptible to hydrolysis. Store reagents in a desiccated environment.
By following these detailed protocols and considerations, researchers can successfully label proteins with this compound for a wide range of downstream applications.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound, 2143964-62-7 | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotin-PEG8-NHS ester, 2143968-03-8 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Biotin-PEG8-acid in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Pull-down assays are a powerful in vitro technique to isolate and identify specific binding partners of a small molecule "bait" from a complex mixture of proteins, such as a cell lysate. Biotin-PEG8-acid is a versatile tool for these assays, offering a robust method for affinity purification.
The structure of this compound incorporates three key features:
-
A biotin moiety, which has an exceptionally high affinity for streptavidin, enabling efficient capture onto streptavidin-coated beads.
-
A long, hydrophilic polyethylene glycol (PEG) spacer arm (PEG8) . This spacer reduces steric hindrance between the biotin and the conjugated small molecule, facilitating access of the target protein to the small molecule. The PEG spacer also enhances the water solubility of the probe.
-
A terminal carboxylic acid group, which allows for covalent conjugation to a variety of small molecules, typically those containing a primary amine, through a stable amide bond.
These features make this compound an ideal reagent for creating small molecule probes for pull-down assays, leading to the reliable identification of protein targets.
Application: Identification of Small Molecule Binding Proteins in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention with small molecule inhibitors.[1][3][4]
This application note describes the use of a this compound conjugated small molecule inhibitor to pull down its direct protein target from a cancer cell lysate, with subsequent identification and quantification of interacting proteins by mass spectrometry.
Experimental Protocols
Part 1: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol describes the conjugation of this compound to a hypothetical small molecule inhibitor ("SMI-amine") containing a primary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
SMI-amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Dissolve SMI-amine in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 100 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add 10 µL of 100 mM SMI-amine to the activated this compound mixture.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the conjugated product (Biotin-PEG8-SMI).
-
-
Confirmation of Conjugation (Optional but Recommended):
-
Analyze the product by mass spectrometry to confirm the covalent attachment of this compound to the SMI-amine.
-
Part 2: Pull-Down Assay
Materials:
-
Biotin-PEG8-SMI conjugate (from Part 1)
-
Control: Unconjugated this compound
-
Streptavidin-coated magnetic beads
-
Cancer cell line known to be sensitive to the SMI
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 1X SDS-PAGE sample buffer
Procedure:
-
Preparation of Cell Lysate:
-
Culture cancer cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay.
-
-
Immobilization of Biotinylated Probe:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer 50 µL of the bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Wash the beads twice with 500 µL of Wash Buffer.
-
Resuspend the beads in 200 µL of PBS.
-
Add 10 µg of Biotin-PEG8-SMI conjugate to the beads. For a negative control, add 10 µg of unconjugated this compound to a separate tube of beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
-
Pellet the beads using the magnetic rack and wash three times with Wash Buffer to remove any unbound probe.
-
-
Binding of Target Proteins:
-
Add 1 mg of the clarified cell lysate to the beads with the immobilized probe.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads extensively (3-5 times) with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Add 50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
Part 3: Analysis by Mass Spectrometry
The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Coomassie blue. For identification and quantification, the eluted samples are subjected to in-gel trypsin digestion followed by LC-MS/MS analysis.
Data Presentation
The following table represents example quantitative data from a label-free quantitative mass spectrometry analysis of a pull-down experiment. The values represent the relative abundance of proteins identified in the pull-down with the Biotin-PEG8-SMI conjugate compared to the negative control (this compound alone).
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (SMI-Pull-down) | Spectral Counts (Control) | Fold Change (SMI/Control) | p-value |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 152 | 5 | 30.4 | < 0.001 |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 128 | 3 | 42.7 | < 0.001 |
| Q02750 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 95 | 2 | 47.5 | < 0.001 |
| P01116 | HRAS | HRas proto-oncogene, GTPase | 78 | 1 | 78.0 | < 0.001 |
| P62826 | YWHAZ | 14-3-3 protein zeta/delta | 25 | 18 | 1.4 | 0.45 |
| P04637 | TP53 | Cellular tumor antigen p53 | 5 | 4 | 1.25 | 0.78 |
Note: This is example data. Actual results will vary depending on the small molecule, cell type, and experimental conditions.
Visualization
References
Application Notes and Protocols for Protein Immobilization using Biotin-PEG8-acid on Streptavidin Beads
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immobilization of proteins onto solid supports is a cornerstone technique in a vast array of biomedical research and drug development applications. These applications include pull-down assays to study protein-protein interactions, enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR) for binding kinetics analysis, and the development of targeted drug delivery systems. The strength and specificity of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁴ M), make it an ideal choice for stable and oriented protein immobilization.[1][2]
Biotin-PEG8-acid is a versatile biotinylation reagent that facilitates the covalent attachment of biotin to proteins and other biomolecules. This reagent features an eight-unit polyethylene glycol (PEG) spacer arm between the biotin moiety and a terminal carboxylic acid group. The PEG spacer is hydrophilic, which enhances the water solubility of the biotinylated protein and reduces steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin.[3] The terminal carboxylic acid allows for conjugation to primary amines on a protein via the formation of a stable amide bond, typically through activation with EDC and NHS chemistry.
These application notes provide detailed protocols for the biotinylation of proteins using this compound and their subsequent immobilization onto streptavidin-coated beads.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 667.81 g/mol | --INVALID-LINK-- |
| Molecular Formula | C29H53N3O12S | --INVALID-LINK-- |
| Spacer Arm Length | 30.5 Å | Calculated |
| Reactive Group | Carboxylic Acid (-COOH) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
Table 2: Typical Binding Capacities of Commercially Available Streptavidin Beads
| Bead Type | Binding Capacity (Free Biotin) | Example Supplier |
| Streptavidin Agarose Beads | >120 nmol/mL of resin | GoldBio |
| Streptavidin Magnetic Beads | ~3500 pmol/mg of beads | Thermo Fisher Scientific |
| High Capacity Streptavidin Agarose Resin | ≥15-30 µg/mL resin | G-Biosciences |
Note: The binding capacity for a biotinylated protein will be lower than for free biotin and is dependent on the size and steric hindrance of the protein.
Experimental Protocols
Protocol 1: Biotinylation of Proteins with this compound using EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to primary amine groups (-NH2) on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 1-10 mg/mL.
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate reaction buffer.
-
Reagent Preparation (prepare fresh):
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Dissolve EDC in cold Reaction Buffer to a final concentration of 100 mM.
-
Dissolve NHS in cold Reaction Buffer to a final concentration of 100 mM.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix equal volumes of the 10 mM this compound solution, 100 mM EDC solution, and 100 mM NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution. A molar excess of 20-50 fold of the biotin reagent to the protein is a good starting point, but the optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based method for more sensitive quantification.[4]
-
Protocol 2: Immobilization of Biotinylated Protein on Streptavidin Beads
This protocol describes the capture of a biotinylated protein by streptavidin-coated beads.
Materials:
-
Biotinylated protein (from Protocol 1)
-
Streptavidin-coated beads (e.g., magnetic or agarose)
-
Binding/Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer (optional, for pull-down assays): 2-10 mM Biotin in PBS or a low pH buffer (e.g., 0.1 M glycine, pH 2.8)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads thoroughly by vortexing or pipetting.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack (for magnetic beads) or centrifuge at a low speed (for agarose beads) to pellet the beads.
-
Remove the supernatant.
-
Wash the beads by adding Binding/Wash Buffer, resuspending the beads, and then separating them from the buffer. Repeat this wash step two more times.
-
-
Protein Immobilization:
-
Add the biotinylated protein solution to the washed streptavidin beads. The amount of protein to add will depend on the binding capacity of the beads and the desired surface density.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Separate the beads from the supernatant. The supernatant can be saved to determine the amount of unbound protein.
-
Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound proteins.
-
-
Downstream Application:
-
The protein-immobilized beads are now ready for use in various applications such as pull-down assays, immunoassays, or as a solid-phase catalyst.
-
For pull-down assays, after incubation with a cell lysate or protein mixture, the beads are washed, and the bound proteins are typically eluted using an elution buffer.
-
Mandatory Visualization
Caption: Experimental workflow for protein biotinylation and immobilization.
Caption: Example of an RTK signaling pathway activated by an immobilized ligand.
References
- 1. Comparison of binding platforms yields insights into receptor binding differences between Shiga toxins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG8-Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotinylation and the Significance of Molar Excess
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other macromolecules.[1][2] The choice of biotinylation reagent is critical and depends on factors such as the target functional group, solubility, and the length of the spacer arm.[1]
Biotin-PEG8-acid, when activated as an N-hydroxysuccinimide (NHS) ester, is an amine-reactive reagent used for biotinylating molecules containing primary amines, such as the lysine residues and N-termini of proteins.[3][4] The polyethylene glycol (PEG) spacer arm, consisting of eight PEG units, enhances the water solubility of the labeled molecule and can reduce steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
The degree of biotinylation is a critical parameter that can significantly impact the outcome of an experiment. Insufficient labeling may lead to weak signals or inefficient purification, while excessive labeling can potentially compromise the biological activity of the target molecule by modifying critical functional sites. Therefore, precise control over the extent of labeling is paramount. This is primarily achieved by carefully calculating and optimizing the molar excess of the Biotin-PEG8-NHS ester relative to the target molecule. The molar excess, also referred to as the molar coupling ratio (MCR), dictates the stoichiometry of the reaction and, consequently, the average number of biotin molecules incorporated per target molecule.
Factors Influencing Biotinylation Efficiency
Several factors can influence the efficiency of the biotinylation reaction:
-
Molar Ratio of Biotin Reagent to Target Molecule: This is the most critical factor in controlling the degree of labeling.
-
Concentration of the Target Molecule: More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same level of incorporation as more concentrated solutions.
-
Reaction Buffer pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
Reaction Time and Temperature: Typical incubation times range from 30 minutes to 2 hours, at either room temperature or on ice.
-
Number of Available Primary Amines: The theoretical maximum number of biotin molecules that can be attached is limited by the number of accessible primary amine groups on the target molecule.
Calculating the Molar Excess of Biotin-PEG8-NHS Ester
To achieve a desired level of biotinylation, it is essential to accurately calculate the amount of Biotin-PEG8-NHS ester to add to the reaction. The following steps and formulas provide a guide for this calculation.
Step 1: Determine the Moles of the Target Molecule
First, calculate the number of moles of your protein or other molecule to be labeled.
Formula 1: Moles of Target Molecule
Moles of Target = Concentration of Target (mol/L) * Volume of Target (L)
Moles of Biotin Reagent = Moles of Target * Desired Molar Excess
Volume of Biotin Reagent (L) = (Moles of Biotin Reagent) / (Concentration of Biotin Reagent Stock (mol/L))
Caption: Experimental workflow for the biotinylation of a protein using Biotin-PEG8-NHS ester.
Signaling Pathway and Logical Relationship Diagrams
In the context of this application note, a signaling pathway is not directly applicable. However, a logical diagram illustrating the relationship between key experimental parameters and the outcome can be useful.
Caption: Logical relationship between experimental parameters and the outcome of the biotinylation reaction.
References
Application Notes and Protocols for Biotin-PEG8-acid in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG8-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document includes detailed protocols for the synthesis and evaluation of biotinylated PROTACs, as well as data presentation guidelines and visualizations to aid in experimental design and interpretation.
Introduction to this compound in Targeted Protein Degradation
This compound is a heterobifunctional molecule widely utilized as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The this compound linker offers several advantages in the design and study of PROTACs:
-
Biotin Moiety : The terminal biotin group serves as a versatile affinity tag. This allows for the purification of the PROTAC molecule, as well as its use in a variety of biochemical and cellular assays to confirm target engagement and study the mechanism of action. The high-affinity interaction between biotin and streptavidin/avidin is a powerful tool in these applications.
-
PEG8 Spacer : The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, provides a flexible and hydrophilic linker of a defined length. This hydrophilicity can improve the solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
-
Terminal Carboxylic Acid : The acid functional group allows for straightforward conjugation to an amine-containing ligand (for either the POI or the E3 ligase) through standard amide bond formation chemistry.
Key Applications of Biotinylated PROTACs
The incorporation of a biotin tag via the this compound linker enables several key applications in TPD research:
-
Confirmation of Target Engagement : The biotin tag can be used in pull-down or affinity purification experiments to confirm that the PROTAC binds to its intended target protein in cell lysates or in living cells.
-
Mechanism of Action Studies : Biotinylated PROTACs are valuable tools for investigating the formation of the ternary complex (POI-PROTAC-E3 ligase). Affinity purification followed by mass spectrometry can identify the components of the complex.
-
Proximity-Based Labeling Assays : Techniques such as BioID, which utilizes a biotin ligase fused to a protein of interest, can be adapted to study PROTAC-induced protein proximity. A biotinylated PROTAC can serve as a tool in such assays.
-
On-Bead Assays : The biotin tag allows for the immobilization of the PROTAC on streptavidin-coated beads, which can then be used in various biochemical assays to study protein-protein interactions.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC using this compound
This protocol describes a general method for the synthesis of a biotinylated PROTAC via amide bond formation. It is assumed that the E3 ligase ligand contains a free amine group for conjugation.
Materials:
-
This compound
-
E3 Ligase Ligand with a free amine (e.g., pomalidomide derivative)
-
Target Protein Ligand with a suitable functional group for conjugation
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for characterization
Procedure:
-
Activation of this compound :
-
Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the activated Biotin-PEG8-NHS ester is used directly in the next step.
-
-
Conjugation to E3 Ligase Ligand :
-
Dissolve the amine-containing E3 ligase ligand (1 eq) in anhydrous DMF.
-
Add the solution of activated Biotin-PEG8-NHS ester to the E3 ligase ligand solution.
-
Add TEA or DIPEA (2-3 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification and Characterization :
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized biotinylated E3 ligase ligand-linker conjugate by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
-
Conjugation to Target Protein Ligand :
-
The resulting biotin-PEG8-E3 ligase ligand conjugate will have a terminal functional group (from the linker) that can be used for conjugation to the target protein ligand. The specific chemistry will depend on the functional groups present on the two molecules.
-
Protocol 2: Western Blotting for Quantifying Protein Degradation
This protocol details the use of Western blotting to measure the degradation of the target protein after treatment with the biotinylated PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Biotinylated PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment :
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the biotinylated PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Affinity Pull-Down Assay for Target Engagement
This protocol describes how to use the biotinylated PROTAC to pull down the target protein from cell lysates, confirming their interaction.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated PROTAC
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot supplies (as in Protocol 2)
Procedure:
-
Incubation of Lysate with Biotinylated PROTAC :
-
Incubate the cell lysate with the biotinylated PROTAC at a suitable concentration for 1-2 hours at 4°C with gentle rotation.
-
-
Capture with Streptavidin Beads :
-
Add pre-washed streptavidin-coated magnetic beads to the lysate-PROTAC mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC (and any bound proteins) to bind to the beads.
-
-
Washing :
-
Use a magnetic stand to collect the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis :
-
Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analyze the eluted proteins by Western blotting using an antibody against the target protein. A band corresponding to the target protein confirms its interaction with the biotinylated PROTAC.
-
Data Presentation
Quantitative data from protein degradation experiments should be summarized in a clear and structured format.
Table 1: In Vitro Degradation Profile of a Biotinylated PROTAC
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Biotin-PEG8-PROTAC-X | Protein A | Cell Line Y | 15 | 92 |
| Control PROTAC (no E3 ligand) | Protein A | Cell Line Y | >1000 | <10 |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action of a Biotinylated PROTAC.
Caption: Workflow for the Synthesis of a Biotinylated PROTAC.
Caption: Workflow for an Affinity Pull-Down Experiment.
References
Application Notes and Protocols for Cell Permeability Assay with Biotin-PEG8-acid Labeled Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, as it determines the ability of a therapeutic candidate to reach its intracellular target. Molecules labeled with Biotin-PEG8-acid offer a versatile tool for these studies. The biotin moiety allows for highly sensitive detection through its strong and specific interaction with avidin or streptavidin conjugates, while the polyethylene glycol (PEG) linker, specifically the 8-unit version (PEG8), enhances the hydrophilicity of the labeled molecule.[1] This increased water solubility can be advantageous for handling and delivery in aqueous assay environments.[1] The carboxylic acid group on the this compound provides a convenient point of attachment for labeling a wide variety of molecules, such as peptides, small molecule inhibitors, or other biologics.
This application note provides a detailed protocol for a cell permeability assay using a molecule of interest labeled with this compound. It includes methodologies for cell culture, compound treatment, and subsequent quantification of intracellular uptake. Furthermore, it presents a framework for data analysis and visualization of the experimental workflow and potential cellular uptake mechanisms.
Key Principles
The assay quantifies the amount of a this compound labeled molecule that transverses the cell membrane and accumulates within the cell. This is achieved by incubating a cultured cell monolayer with the labeled molecule for a defined period. After incubation, extracellular compound is removed, and the cells are lysed. The intracellular concentration of the biotinylated molecule is then determined using a detection method based on the high-affinity interaction between biotin and streptavidin. A common approach involves using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal upon addition of its substrate. The intensity of this signal is proportional to the amount of biotinylated molecule present in the cell lysate.
Potential Cellular Uptake Mechanisms
The cellular uptake of a molecule labeled with this compound can be influenced by several factors: the physicochemical properties of the parent molecule, the presence of the PEG linker, and the terminal biotin. Uptake can occur through various mechanisms, including passive diffusion, endocytosis, or transporter-mediated uptake. The biotin component may facilitate uptake through interaction with biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which is expressed in various cell types.[2] The PEG linker, while increasing hydrophilicity, may also influence membrane interaction and cellular trafficking.[3][4]
Figure 1: Potential cellular uptake pathways for a this compound labeled molecule.
Experimental Protocols
This section details the materials and methods for conducting a cell permeability assay. The protocol is optimized for a 96-well plate format, which is suitable for medium to high-throughput screening.
Materials
-
Cells: A suitable cell line for the permeability study (e.g., Caco-2 for intestinal permeability, or the cell line relevant to the therapeutic target).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Labeled Molecule: The molecule of interest conjugated with this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: RIPA buffer or other suitable lysis buffer.
-
Streptavidin-HRP Conjugate: For detection.
-
TMB Substrate: For colorimetric detection with HRP.
-
Stop Solution: e.g., 2 M H2SO4.
-
96-well Cell Culture Plates: Clear, flat-bottom.
-
96-well Assay Plates: For the detection step.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Experimental Workflow
References
- 1. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG8-acid Conjugation
Welcome to the technical support center for Biotin-PEG8-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound to amine-containing molecules (e.g., proteins, peptides) using the EDC/NHS coupling chemistry.
Q1: Why is my this compound conjugation yield consistently low?
Low conjugation yield can stem from several factors throughout the experimental workflow. Key areas to investigate include reagent quality, reaction conditions, and purification methods. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Q2: How can I assess the quality and stability of my this compound and coupling reagents?
-
This compound: This reagent is a hydrophilic PEG linker containing a carboxylic acid group.[1][2] It is stable under recommended storage conditions (-20°C for powder, -80°C in solvent for up to a year).[3][4] Upon receipt, it should be stored desiccated at -20°C.[5] For ease of use, a stock solution can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C under an inert gas. Avoid repeated freeze-thaw cycles.
-
EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture. It is crucial to warm the vials to room temperature before opening to prevent condensation. Hydrolysis of these reagents is a primary reason for low conjugation efficiency. Using freshly prepared solutions is highly recommended.
Q3: What are the optimal reaction conditions for this compound conjugation?
The conjugation process involves a two-step reaction facilitated by EDC and NHS.
-
Activation of this compound: EDC activates the carboxylic acid group of this compound. This step is most efficient at a pH between 4.5 and 7.2. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6.
-
Conjugation to the Amine: The activated this compound (as a more stable NHS-ester) reacts with primary amines on the target molecule. This reaction is most efficient at a pH between 7 and 8. Therefore, after the initial activation, the pH of the reaction mixture should be raised. Amine-free buffers such as PBS (phosphate-buffered saline) are suitable for this step.
Q4: Could steric hindrance be affecting my conjugation efficiency?
Yes, steric hindrance can be a factor, especially when conjugating to sterically hindered amines on a protein. While the PEG8 linker is designed to act as a spacer to minimize steric hindrance between the biotin and the conjugated molecule, the length of the PEG chain itself can sometimes contribute to hindrance. If steric hindrance is suspected, consider optimizing the molar ratio of the biotinylation reagent to the target molecule.
Q5: What are common side reactions, and how can I minimize them?
-
Hydrolysis of Activated this compound: The activated O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate, mitigating this issue.
-
Protein Polymerization: Since EDC can react with both carboxylates and amines present on a protein, protein polymerization can occur. This can be minimized by using a two-step protocol where the this compound is activated first, and excess EDC is quenched or removed before adding the protein.
-
Formation of N-acylurea: This is a side reaction where the activated carboxyl group rearranges, leading to an inactive byproduct. This is more common for carboxyl groups in hydrophobic regions of proteins.
Q6: How do I properly purify my biotinylated protein?
Effective purification is crucial to remove unreacted biotin, EDC, NHS, and any byproducts, as these can interfere with downstream applications.
-
Size-Exclusion Chromatography (SEC): Techniques like gel filtration (e.g., using a desalting column) are effective for separating the larger biotinylated protein from smaller, unreacted molecules.
-
Dialysis: This is another common method to remove small molecules from the protein solution.
-
Affinity Chromatography: Using streptavidin or avidin-conjugated resins can be used to specifically capture biotinylated proteins. However, the strong interaction between biotin and avidin/streptavidin often requires harsh, denaturing conditions for elution. Monomeric avidin resins offer a milder elution alternative.
Q7: How can I quantify the degree of biotinylation?
Quantifying the number of biotin molecules per protein molecule (degree of labeling) is essential for ensuring consistency.
-
HABA Assay: This is a common colorimetric method to estimate the mole-to-mole ratio of biotin to protein. The assay is based on the displacement of the HABA dye from an avidin-HABA complex by the biotin in the sample, which leads to a decrease in absorbance at 500 nm.
-
Mass Spectrometry: This technique can provide a more precise determination of the degree of biotinylation by measuring the mass shift of the modified protein or its peptides.
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Biotinylation
| Reagent | Molar Excess over Protein | Notes |
| This compound | 10-20 fold | The optimal ratio may need to be determined empirically. |
| EDC | ~2 mM final concentration | Equilibrate to room temperature before use. |
| NHS/Sulfo-NHS | ~5 mM final concentration | Equilibrate to room temperature before use. |
Table 2: HABA Assay Parameters
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 500 nm | |
| Extinction Coefficient of HABA/Avidin (pH 7.0) | 34,000 M⁻¹cm⁻¹ | |
| Linear Range of Biotin Detection | 2-16 µM (final concentration) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is adapted for a controlled, two-step conjugation process to minimize protein polymerization.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., MES)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Reagent (optional): 2-Mercaptoethanol or Hydroxylamine
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound (10-20 fold molar excess over the protein) with the freshly prepared EDC (~2 mM final concentration) and NHS/Sulfo-NHS (~5 mM final concentration) in the Activation Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. Incubate for 10 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess activation and quenching reagents by passing the activated this compound solution through a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein:
-
Immediately add the activated and purified this compound to the protein solution (at a concentration of 1-10 mg/mL in Conjugation Buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Quenching:
-
Add a quenching reagent like hydroxylamine to a final concentration of 10 mM to stop the reaction.
-
-
Purification:
-
Purify the biotinylated protein using a desalting column or dialysis to remove unreacted reagents and byproducts.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a general method for determining the degree of biotinylation.
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Biotin standards of known concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification.
-
-
Assay (Microplate Format):
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Prepare a standard curve by adding 20 µL of biotin standards at various concentrations to separate wells.
-
Add 20 µL of the biotinylated protein sample to other wells. For a blank, add 20 µL of the protein buffer.
-
Mix gently and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
-
Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve.
-
Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield in biotinylation.
References
Technical Support Center: Optimizing Biotin-PEG8-acid Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing buffer conditions and troubleshooting experiments involving Biotin-PEG8-acid labeling of molecules containing primary amines (e.g., proteins, antibodies, peptides).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling?
This compound itself will not directly react with primary amines. The carboxylic acid group must first be activated to a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS. The resulting Biotin-PEG8-NHS ester then readily reacts with primary amino groups (-NH₂) found on molecules like proteins (e.g., the side chain of lysine residues and the N-terminus) to form a stable amide bond.[1][2][][4][5] The polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule and reduces steric hindrance.
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. A slightly alkaline pH ensures that the primary amines are deprotonated and therefore more nucleophilic, which is necessary for the reaction to proceed efficiently. At a lower pH, the amino groups are protonated, which inhibits the reaction. Conversely, at a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which can reduce the labeling efficiency. For some applications, such as preferentially labeling the N-terminus of a peptide, a lower pH of around 6.5 can be used.
Q3: Which buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.
-
Bicarbonate or Carbonate buffer (0.1 M) at a pH of 8.3-8.5.
-
Borate buffer.
-
HEPES buffer.
Avoid buffers containing Tris (e.g., TBS) or glycine, as they contain primary amines that will quench the reaction.
Q4: How should I prepare and store the this compound and the activated NHS ester?
This compound powder should be stored at -20°C. For stock solutions, it can be dissolved in an organic solvent like DMSO or DMF. It is important to use anhydrous (dry) solvent, as the NHS ester, once formed, is susceptible to hydrolysis. Activated NHS ester solutions should be prepared fresh immediately before use and any unused solution should be discarded. To prevent moisture condensation, allow the reagent vial to equilibrate to room temperature before opening.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-biotin reagent. | Use a fresh vial of the reagent or test the activity of the current stock. Ensure the reagent is stored properly under dry conditions. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. | |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Protein Precipitation during Labeling | High concentration of organic solvent (e.g., DMSO, DMF) from the biotin stock solution. | Keep the volume of the added biotin stock low, ideally less than 10% of the total reaction volume. |
| The protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature, such as 4°C, for a longer duration. | |
| Over-biotinylation leading to reduced solubility. | Decrease the molar excess of the biotin reagent in the reaction. | |
| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification of the biotinylated protein using dialysis or a desalting column. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site of the protein. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target different amino acid residues if the issue persists. |
| Inconsistent Results Between Batches | Incomplete removal of the unreacted biotin. | Increase the dialysis time or the number of buffer changes. A desalting column can also be used for more consistent purification. |
| Incomplete labeling reaction. | Increase the reaction time to ensure the reaction goes to completion. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for protein biotinylation with NHS esters.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for efficient labeling of primary amines. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Bicarbonate, Borate) | Avoid Tris and glycine. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Molar Excess of Biotin-NHS Ester | 10 to 20-fold | The optimal ratio may need to be determined empirically. For dilute protein solutions, a higher molar excess may be needed. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 - 60 minutes at room temperature, or 2 hours at 4°C | Longer incubation times may be required for reactions at a lower pH. |
| Quenching Reagent | 10-100 mM Tris or glycine | To stop the reaction by consuming excess NHS ester. |
Experimental Protocols
Detailed Protocol for Protein Biotinylation using this compound and EDC/NHS
This protocol describes the activation of this compound and subsequent labeling of a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein to be labeled
-
Activation Buffer: Amine-free buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Labeling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Labeling Buffer.
-
-
Activate this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare concentrated stock solutions.
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS over the this compound.
-
Incubate at room temperature for 15-30 minutes to generate the Biotin-PEG8-NHS ester.
-
-
Biotinylation Reaction:
-
Add the freshly activated Biotin-PEG8-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted biotin and quenching reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
References
Technical Support Center: Post-Conjugation Purification of Biotin-PEG8-Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted Biotin-PEG8-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual, unconjugated this compound can lead to several experimental issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin, leading to reduced signal and inaccurate quantification in assays like ELISA, Western blotting, or flow cytometry. Furthermore, excess biotin can interfere with downstream applications and lead to non-specific binding, resulting in high background noise.
Q2: What are the most common methods for removing free this compound?
A2: The most widely used and effective methods are dialysis, size exclusion chromatography (SEC) – often in the form of spin desalting columns – and magnetic bead-based cleanup. The choice of method depends on factors like sample volume, protein concentration, and the required purity.
Q3: What is the molecular weight of this compound, and why is it important?
A3: this compound has a molecular weight of approximately 667.8 g/mol .[1][2][3][4] Knowing this is critical for selecting the appropriate molecular weight cutoff (MWCO) for dialysis membranes or the correct pore size for size exclusion chromatography resins to ensure efficient separation of the small, unreacted biotin from your much larger conjugated protein.
Q4: How do I choose the right MWCO for dialysis?
A4: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of your protein of interest and significantly larger than the molecule you want to remove. For removing this compound (MW ~668 Da) from an antibody (e.g., IgG, ~150 kDa), a 10K or 20K MWCO dialysis cassette is a suitable choice.
Q5: Can I reuse spin desalting columns?
A5: It is generally not recommended to reuse spin desalting columns for this purpose. Reusing a column can lead to cross-contamination and reduced separation efficiency. For optimal results and to avoid compromising your purified sample, always use a fresh column for each sample.
Purification Method Comparison
The following table summarizes the key features of the recommended methods for removing unreacted this compound.
| Feature | Dialysis | Size Exclusion Chromatography (Spin Columns) | Magnetic Beads |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on size. Larger molecules (conjugated protein) pass through quickly, while smaller molecules (free biotin) are retained in the resin pores. | Specific binding of free biotin to proprietary magnetic beads. |
| Typical Efficiency | High; dependent on dialysis volume, duration, and number of buffer changes. | High; can remove >95% of free biotin in a single run. | High; claims of removing >95% of free biotin. |
| Processing Time | Long (several hours to overnight). | Fast (typically under 15 minutes). | Very fast (less than 10 minutes). |
| Sample Volume | Flexible, suitable for a wide range of volumes. | Best for small to medium volumes (µL to a few mL). | Ideal for low-volume samples. |
| Protein Recovery | Generally high, but can be affected by protein sticking to the membrane. | Very high, often >90-95%. | High, but can be influenced by non-specific binding. |
| Final Concentration | Sample is typically diluted. | Minimal dilution of the sample. | Sample concentration is generally maintained. |
| Ease of Use | Simple setup but requires multiple steps (buffer changes). | Very easy to use with a simple centrifugation step. | Simple procedure involving binding, magnetic separation, and supernatant collection. |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for a wide range of sample volumes and provides high purity, although it is the most time-consuming method.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for antibodies)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking the membrane.
-
Load the biotinylation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing or cassette.
-
Place the sealed dialysis unit into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer. For efficient removal, perform at least three buffer changes.
-
For optimal results, the final buffer change can be left to dialyze overnight at 4°C.
-
Carefully remove the sample from the dialysis unit.
Protocol 2: Size Exclusion Chromatography (Spin Desalting Columns)
This method is rapid and ideal for small to medium sample volumes, offering high protein recovery with minimal dilution.
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or higher for proteins >7 kDa)
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the spin column by removing the bottom closure and loosening the cap.
-
Place the column in a collection tube and centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage buffer.
-
Discard the storage buffer and place the column in a new collection tube.
-
Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes) to collect the purified, biotinylated protein.
-
The desalted sample is now in the collection tube, and the unreacted this compound remains in the column resin.
Protocol 3: Magnetic Bead-Based Cleanup
This is the fastest method, suitable for high-throughput applications and very small sample volumes.
Materials:
-
Biotin removal magnetic beads
-
Magnetic stand
-
Reaction tubes
Procedure:
-
Vortex the magnetic beads to ensure they are fully resuspended.
-
Add the appropriate volume of magnetic beads to your biotinylation reaction mixture.
-
Incubate for a short period (e.g., 5 minutes) with gentle mixing to allow the free biotin to bind to the beads.
-
Place the tube on a magnetic stand to pellet the beads.
-
Carefully collect the supernatant containing your purified biotinylated protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Protein Precipitation: Over-biotinylation can lead to protein aggregation and precipitation. | - Reduce the molar excess of this compound in the conjugation reaction.- Ensure the protein concentration is within the recommended range for the purification method. |
| Non-specific Binding: The protein may be binding to the dialysis membrane or spin column resin. | - For dialysis, consider using a different type of membrane or adding a carrier protein like BSA (if compatible with downstream applications).- For spin columns, ensure the correct buffer is used and follow the manufacturer's protocol precisely. | |
| Incomplete Removal of Free Biotin | Insufficient Purification: The purification method may not have been performed optimally. | - Dialysis: Increase the number of buffer changes and the duration of dialysis. Ensure a large volume of dialysis buffer is used.- Spin Column: Do not overload the column with sample. For very high concentrations of free biotin, a second pass through a new column may be necessary. |
| Incorrect Method Choice: The chosen method may not be suitable for the sample volume or concentration. | - Re-evaluate the purification method based on the comparison table above. For instance, for very small volumes, spin columns or magnetic beads are often more efficient than dialysis. | |
| High Background in Downstream Assays | Residual Free Biotin: Incomplete removal of unreacted this compound. | - Repeat the purification step.- Confirm the absence of free biotin using a qualitative or quantitative assay (e.g., HABA assay, if the biotinylation reagent does not interfere). |
| Over-biotinylation: Too many biotin molecules on the protein can lead to steric hindrance and non-specific binding. | - Optimize the biotin-to-protein molar ratio in the conjugation reaction. |
Experimental Workflows
References
preventing aggregation of proteins during Biotin-PEG8-acid labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with Biotin-PEG8-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a biotinylation reagent that contains a biotin molecule linked to a carboxylic acid group via an 8-unit polyethylene glycol (PEG) spacer. The carboxylic acid group is activated (commonly to an NHS ester) to react with primary amines (like lysine residues) on a protein, forming a stable amide bond. The PEG spacer is hydrophilic, which helps to increase the water solubility of the labeled protein and can reduce steric hindrance, potentially minimizing aggregation.[1][2]
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during biotinylation can be triggered by several factors:
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Suboptimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the protein, leading to aggregation.[3] Proteins are often least soluble at their isoelectric point (pI).[3]
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Over-labeling: A high molar ratio of the biotinylation reagent to the protein can lead to the attachment of too many biotin molecules. This can alter the protein's surface charge and hydrophobicity, promoting aggregation.[4]
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High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.
-
Hydrophobicity of Biotin: The biotin molecule itself is somewhat hydrophobic. Attaching it to the protein surface can increase the overall hydrophobicity, favoring self-association.
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Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated this compound, reducing labeling efficiency and potentially leading to side reactions.
Q3: How does the PEG8 spacer in this compound help in preventing aggregation?
A3: The polyethylene glycol (PEG) spacer is a hydrophilic and flexible polymer. When conjugated to a protein, it can form a protective hydrophilic shield on the protein's surface. This can mask hydrophobic patches that might otherwise lead to aggregation and increases the overall solubility of the biotinylated protein in aqueous solutions.
Q4: What is the optimal pH for the labeling reaction with activated this compound (e.g., NHS ester)?
A4: The reaction of an NHS ester with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. It is crucial to choose a pH where your specific protein is stable and soluble.
Q5: Can I use additives in my reaction buffer to prevent aggregation?
A5: Yes, various stabilizing excipients can be included in the reaction buffer. Common additives include sugars like sucrose or trehalose, polyols such as glycerol, and amino acids like arginine and glycine, which are known to suppress protein aggregation. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can also be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent protein aggregation during this compound labeling.
Initial Observation: Protein Precipitation or Cloudiness During/After Labeling
Potential Cause 1: Suboptimal Buffer Conditions
-
Troubleshooting Steps:
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Verify Buffer Composition: Ensure your buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers are Phosphate-Buffered Saline (PBS) or HEPES.
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Optimize pH: Check the pH of your reaction buffer. The optimal range for NHS ester chemistry is typically 7.2-8.5. If your protein is known to be unstable at this pH, you may need to perform the reaction at a lower pH, which will slow down the reaction rate.
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Adjust Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Try varying the salt concentration (e.g., 50-150 mM NaCl) to find the optimal condition for your protein.
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Potential Cause 2: High Degree of Labeling (Over-biotinylation)
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Troubleshooting Steps:
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Reduce Molar Excess of this compound: If you are observing aggregation, decrease the molar ratio of the biotin reagent to your protein. A good starting point for optimization is to test a range of molar ratios, such as 5:1, 10:1, and 20:1.
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Control Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours) to slow down the reaction and reduce the degree of labeling.
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Potential Cause 3: High Protein Concentration
-
Troubleshooting Steps:
-
Decrease Protein Concentration: Perform the labeling reaction with a more dilute protein solution. A typical starting concentration is 1-2 mg/mL. While lower concentrations can be used, this may require adjusting the molar excess of the biotin reagent.
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Potential Cause 4: Protein Instability
-
Troubleshooting Steps:
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Add Stabilizing Excipients: Incorporate protein stabilizers into your reaction buffer. Refer to the table below for recommended concentrations.
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Stepwise Addition of Reagent: Instead of adding the entire volume of activated this compound at once, add it in smaller portions over a period of time with gentle mixing. This can prevent localized high concentrations of the reagent that may destabilize the protein.
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Data Presentation: Recommended Buffer Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and acts as a cryoprotectant. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Can help to suppress protein aggregation. |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
Key Experiment: this compound Labeling of a Protein
This protocol provides a general guideline for labeling a protein with this compound activated as an NHS ester. Optimization for your specific protein is recommended.
Materials:
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Protein of interest
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Biotin-PEG8-NHS ester
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Amine-free buffer (e.g., 1x PBS, pH 7.4)
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Protein Preparation:
-
Buffer exchange your protein into an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Biotin-PEG8-NHS Ester Preparation:
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Immediately before use, dissolve the Biotin-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
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Calculate the volume of the dissolved Biotin-PEG8-NHS ester needed to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin reagent to protein).
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG8-NHS ester and the quenching reagent using a desalting column or by dialysis against a suitable storage buffer.
-
Mandatory Visualizations
Troubleshooting Workflow for Protein Aggregation
Caption: A step-by-step workflow to troubleshoot protein aggregation during biotinylation.
Factors Influencing Protein Aggregation During Biotinylation
References
Technical Support Center: Troubleshooting Non-Specific Binding of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for non-specific binding of biotinylated proteins in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in assays using biotinylated proteins?
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Endogenous Biotin: Many biological samples, such as cell lysates and tissue preparations, contain endogenous biotinylated proteins (e.g., carboxylases) that can bind to streptavidin or avidin, leading to a false positive signal.[1]
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Over-biotinylation of Proteins: Excessive labeling of a protein with biotin can alter its properties, leading to aggregation and increased hydrophobicity.[2][3] This can cause the protein to stick non-specifically to surfaces and other proteins.
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Non-specific Binding of Streptavidin/Avidin: Both streptavidin and avidin can exhibit non-specific binding to various surfaces and biomolecules. Avidin, being a glycoprotein with a high isoelectric point, is particularly prone to this issue.[1]
-
Inadequate Blocking: Insufficient blocking of reactive sites on the solid phase (e.g., microplate wells, beads, or membranes) allows for the non-specific adsorption of biotinylated proteins or the detection reagents.[4]
-
Insufficient Washing: Inadequate washing steps can fail to remove unbound or weakly bound reagents, contributing to high background.
-
Hydrophobic and Ionic Interactions: Non-specific binding can be mediated by hydrophobic or electrostatic interactions between the biotinylated protein, the streptavidin/avidin conjugate, and other components of the assay system.
Q2: How can I differentiate between non-specific binding of my biotinylated protein and the streptavidin/avidin conjugate?
To identify the source of non-specific binding, you can run control experiments:
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No Biotinylated Protein Control: Perform the assay without adding your biotinylated protein. If you still observe a high background, the issue likely lies with the non-specific binding of the streptavidin/avidin conjugate.
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Beads/Plate Only Control: In pull-down assays or ELISAs, incubate the streptavidin-coated beads or plate with your sample that does not contain the biotinylated protein of interest. This will help determine if components in your sample are binding directly to the beads or plate.
Q3: What is endogenous biotin interference and how can I mitigate it?
Endogenous biotin is a naturally occurring vitamin that acts as a cofactor for several enzymes. Its presence in biological samples can lead to significant interference in biotin-streptavidin-based assays.
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Mechanism of Interference: Free biotin in the sample can saturate the biotin-binding sites on streptavidin or avidin, preventing the capture of the biotinylated target molecule. This leads to falsely low results in sandwich assays and falsely high results in competitive assays.
-
Mitigation Strategies:
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Avidin/Biotin Blocking: Pre-incubate the sample with an excess of avidin to block any endogenous biotin. Then, add an excess of free biotin to saturate the remaining biotin-binding sites on the added avidin before introducing your biotinylated reagent.
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Streptavidin-Coated Bead Depletion: Before the assay, incubate the sample with streptavidin-coated beads to capture and remove endogenous biotin.
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Use of Non-Biotin-Based Systems: If biotin interference is persistent and significant, consider alternative detection methods that do not rely on the biotin-streptavidin interaction.
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Troubleshooting Guides
Issue 1: High Background in ELISA
Symptoms: Negative controls show a strong signal, leading to a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. However, milk contains endogenous biotin and should be avoided in biotin-streptavidin systems. Increase blocking time and/or concentration. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8). Increase the duration of each wash and ensure complete removal of wash buffer between steps. Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer. |
| Over-biotinylation of Antibody | Reduce the molar ratio of biotin to antibody during the conjugation reaction. Over-biotinylation can increase non-specific binding. |
| High Concentration of Detection Reagent | Titrate the streptavidin-HRP conjugate to determine the optimal concentration that provides a good signal without increasing the background. |
| Cross-reactivity of Antibodies | Ensure the primary and secondary antibodies are from appropriate species and have been cross-adsorbed to minimize cross-reactivity. |
Issue 2: Non-Specific Protein Binding to Streptavidin Beads in Pull-Down Assays
Symptoms: The final eluate contains many proteins other than the intended target, as seen on an SDS-PAGE gel.
| Potential Cause | Troubleshooting Strategy |
| Proteins Binding Directly to Beads | Pre-clear the lysate by incubating it with unconjugated beads before adding the streptavidin beads. |
| Weak, Non-specific Interactions | Increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 250 mM NaCl) or adding a non-ionic detergent (e.g., 0.001% Tween-20). |
| Unbound Streptavidin Sites | After immobilizing your biotinylated protein, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin. |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 or Triton X-100 in the binding and wash buffers to disrupt hydrophobic interactions. |
Experimental Protocols
Protocol 1: Optimizing Blocking and Washing in ELISA
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Blocking Buffer Optimization:
-
Prepare several blocking buffers for testing (e.g., 1% BSA in PBS, 3% BSA in PBS, and a commercial protein-free blocker).
-
Coat a microplate with your antigen and block different wells with each of the prepared buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the ELISA protocol without adding the primary antibody (negative control).
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The buffer that yields the lowest background signal is the optimal choice.
-
-
Wash Step Optimization:
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After the incubation with the primary and secondary antibodies, test different washing procedures:
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Standard Wash: 3 washes with PBS containing 0.05% Tween-20 (PBST).
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Increased Washes: 5-8 washes with PBST.
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Increased Stringency: 3-5 washes with PBST containing a higher salt concentration (e.g., 300-500 mM NaCl).
-
-
Compare the background signals from each washing condition to determine the most effective procedure.
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Protocol 2: Pre-clearing Lysate for Pull-Down Assays
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Prepare Beads: Resuspend unconjugated agarose or magnetic beads (the same base matrix as your streptavidin beads) in your lysis buffer.
-
Incubate with Lysate: Add the prepared beads to your cell or tissue lysate. The amount of beads should be similar to the amount of streptavidin beads you will use for the pull-down.
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Rotate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
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Separate Beads: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
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Collect Supernatant: Carefully collect the supernatant, which is now the pre-cleared lysate.
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Proceed with Pull-Down: Use the pre-cleared lysate for your pull-down experiment with the streptavidin beads.
Visual Guides
Workflow for Troubleshooting High Background in ELISA
Caption: A stepwise workflow for troubleshooting high background signals in ELISA experiments.
Logical Relationship of Causes for Non-Specific Binding
Caption: Key factors contributing to non-specific binding in biotin-based assays.
References
Technical Support Center: Biotin-PEG8-acid Amine Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the reactivity of Biotin-PEG8-acid with primary amines. The following information is designed to help you optimize your conjugation experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: How does this compound react with primary amines?
A1: this compound possesses a terminal carboxylic acid group. To make it reactive with primary amines (such as the N-terminus of a protein or the side chain of a lysine residue), it must first be activated. This is typically achieved using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated biotin reagent then readily reacts with a primary amine to form a stable amide bond.
Q2: What is the optimal pH for conjugating this compound to an amine?
A2: The conjugation process involves two distinct steps, each with its own optimal pH range:
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Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[2][3][4] A common buffer used for this step is 2-(N-morpholino)ethanesulfonic acid (MES).
-
Conjugation Step: The reaction of the newly formed NHS-ester with the primary amine is most efficient at a pH of 7.0-8.0 . Phosphate-buffered saline (PBS) is a suitable buffer for this step.
Q3: Why is a two-step pH process recommended?
A3: A two-step process allows for the optimization of both the activation and conjugation reactions. The acidic pH of the activation step promotes the formation of the amine-reactive O-acylisourea intermediate by EDC, while the slightly alkaline pH of the conjugation step ensures that the target primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester. This approach maximizes the overall yield and efficiency of the biotinylation.
Q4: Can I perform the entire reaction at a single pH?
A4: While it is possible to perform the reaction at a single pH, it is generally less efficient. Performing the reaction at a physiological pH of 7.4 can still yield product, but the activation of the carboxylic acid by EDC is slower than at an acidic pH. Conversely, at a lower pH, the primary amines on the target molecule will be protonated, rendering them less reactive towards the NHS ester.
Q5: What are common causes of low biotinylation efficiency?
A5: Low efficiency can stem from several factors, including suboptimal pH, the presence of competing nucleophiles in buffers (e.g., Tris or glycine), hydrolysis of the NHS ester at high pH, and the quality of the reagents. It is also crucial to ensure that the protein or molecule to be labeled is at an appropriate concentration and free of amine-containing contaminants.
Data Summary: Impact of pH on Reaction Steps
The following table summarizes the effect of pH on the two key stages of the this compound amine conjugation reaction using EDC/NHS chemistry.
| pH Range | Activation Step (EDC/NHS) Efficiency | Conjugation Step (NHS-ester + Amine) Efficiency | Notes |
| 4.5 - 6.0 | Optimal | Low | Ideal for activating the carboxylic acid. Amine groups are largely protonated and unreactive. |
| 6.0 - 7.0 | Moderate | Moderate | A compromise pH; neither step is at its peak efficiency. |
| 7.0 - 8.0 | Low | Optimal | Ideal for the reaction with primary amines. EDC activation is less efficient. |
| > 8.0 | Very Low | High, but with competing hydrolysis | Increased rate of NHS-ester hydrolysis can significantly reduce the yield of the desired conjugate. |
Experimental Protocols
Two-Step Protocol for Biotinylating an Amine-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns for buffer exchange and purification
-
Amine-containing protein to be labeled
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or in the Activation Buffer immediately before use. Do not store EDC and Sulfo-NHS in aqueous solutions for extended periods.
Step 2: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 3: Conjugation to the Protein
-
Exchange the buffer of the amine-containing protein solution to the Conjugation Buffer using a desalting column.
-
Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point, but this should be optimized for your specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 4: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Incorrect Buffer pH: The pH for the activation or conjugation step was outside the optimal range. | Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for activation and PBS at pH 7.0-8.0 for conjugation. |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that compete with the target molecule for the activated biotin. | Perform buffer exchange on your protein sample into an amine-free buffer like PBS or HEPES before starting the conjugation. | |
| Hydrolysis of Reagents: EDC and the NHS-ester are moisture-sensitive and can hydrolyze, rendering them inactive. | Prepare EDC and NHS solutions fresh for each experiment. Allow reagent vials to equilibrate to room temperature before opening to prevent condensation. | |
| Protein Precipitation | High Degree of Labeling: Excessive modification of surface amines can alter the protein's isoelectric point and solubility. | Reduce the molar excess of the biotin reagent used in the reaction. Optimize the ratio to achieve the desired degree of labeling without causing precipitation. |
| Solvent Concentration: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the biotin reagent can denature the protein. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). | |
| Inconsistent Results | Reagent Quality: Degradation of EDC or NHS upon storage. | Store reagents desiccated at -20°C. Discard after the recommended number of uses once opened. |
| Inaccurate Quantitation: Errors in determining the concentrations of the protein or biotin reagent. | Accurately determine the concentration of your protein and biotin reagent stock solutions before calculating molar ratios. |
Visualized Experimental Workflow
Caption: Workflow for this compound conjugation to a primary amine.
References
solubility issues with Biotin-PEG8-acid in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Biotin-PEG8-acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG spacer important?
This compound is a heterobifunctional molecule consisting of a biotin moiety, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The biotin group provides high-affinity binding to streptavidin and avidin. The hydrophilic PEG spacer is crucial as it enhances the water solubility of the molecule and the biomolecules it's conjugated to.[1][][3] This spacer also provides a flexible arm, which can reduce steric hindrance during binding interactions.
Q2: Is this compound soluble in aqueous buffers?
Yes, Biotin-PEGylated compounds, including those with a terminal carboxylic acid, are generally soluble in water and aqueous buffers.[4] However, the solubility can be influenced by several factors, most notably the pH of the buffer.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent due to its terminal carboxylic acid group. The predicted pKa of this group is approximately 4.28.
-
Above the pKa (pH > 4.28): The carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate ion. This increases the molecule's polarity and enhances its solubility in aqueous solutions.
-
Below the pKa (pH < 4.28): The carboxylic acid group is protonated and neutral. This can lead to a decrease in aqueous solubility and may cause the compound to precipitate, especially at higher concentrations.
Therefore, for optimal solubility, it is recommended to use buffers with a pH well above 4.28.
Q4: What are the recommended solvents for preparing a stock solution of this compound?
For preparing a concentrated stock solution, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. Biotin-PEG-acid compounds show good solubility in these solvents. From this stock, you can then make further dilutions into your desired aqueous buffer.
Q5: Can I dissolve this compound directly in an aqueous buffer?
While direct dissolution in aqueous buffers is possible, especially at alkaline pH, it may be challenging to achieve high concentrations. A more reliable method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q6: What is the recommended storage condition for this compound and its solutions?
-
Powder: Store the solid compound at -20°C in a dry, dark place.
-
Stock Solutions: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is best to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, store at 2-8°C for a few days. The stability of the compound in aqueous buffers over longer periods should be determined empirically.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous buffers.
| Problem | Potential Cause | Suggested Solution |
| Difficulty dissolving the compound directly in an aqueous buffer. | The pH of the buffer is too low (close to or below the pKa of the carboxylic acid). | Use a buffer with a pH of 7-9. Consider preparing a stock solution in DMSO or DMF first, then diluting it into your aqueous buffer. |
| Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. | The final concentration in the aqueous buffer is above the solubility limit. The "organic solvent shock" may cause the compound to crash out of solution. | Lower the final concentration of this compound in the aqueous buffer. Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing. Keep the final percentage of DMSO in the aqueous solution low (ideally under 5%). |
| The solution is cloudy or hazy. | The compound is not fully dissolved or is forming aggregates. | Ensure the buffer pH is optimal. Try gentle warming (e.g., to 37°C) and vortexing to aid dissolution. If the problem persists, sonication in a water bath for a short period might help. However, be cautious with temperature-sensitive biomolecules if they are present. |
| Inconsistent experimental results. | The this compound solution may not be stable over time, leading to degradation or aggregation. | Always prepare fresh aqueous solutions of this compound for your experiments. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Buffer Selection: Choose an appropriate aqueous buffer with a pH between 7 and 9 (e.g., PBS, Tris-HCl).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to reach the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (e.g., <5%) to avoid affecting your experiment.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: pH-dependent solubility of this compound.
Caption: Recommended workflow for preparing an aqueous solution.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Biotin-PEG8-Acid and its Conjugation Chemistry
Welcome to the technical support center for Biotin-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges, including the management of side reactions.
Understanding the Reactivity of this compound
This compound is a heterobifunctional linker that contains a biotin moiety for detection or purification and a carboxylic acid group for conjugation. In most bioconjugation applications, the carboxylic acid is activated to a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, to facilitate efficient coupling with primary amines on proteins and other biomolecules. The primary target for this reaction is the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.
However, under certain experimental conditions, the activated this compound can participate in side reactions with other nucleophilic functional groups. Understanding and controlling these side reactions is crucial for achieving specific and reproducible biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound?
A1: The primary reactive group is the carboxylic acid. For efficient bioconjugation, this group is typically activated, for example, into an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. The resulting Biotin-PEG8-NHS ester is highly reactive towards primary amines.
Q2: What are the main functional groups that can react with activated this compound (Biotin-PEG8-NHS ester)?
A2: The primary target is the amino group (-NH₂) found on lysine residues and the N-terminus of proteins. However, side reactions can occur with other nucleophilic groups such as the sulfhydryl group (-SH) of cysteine, and the hydroxyl groups (-OH) of serine, threonine, and tyrosine.[1][2][3][4] The imidazole ring of histidine and the guanidinium group of arginine have also been reported as potential, though less common, sites of reaction.[1]
Q3: How does pH affect the biotinylation reaction?
A3: pH is a critical parameter. The reaction with primary amines is most efficient at a pH of 7.2 to 8.5. At lower pH, primary amines are protonated (-NH₃⁺) and less nucleophilic, reducing the reaction rate. At higher pH (>8.5), the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of the desired conjugate.
Q4: Can activated this compound react with thiols (cysteine residues)?
A4: Yes, the sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage. However, this reaction is generally less favored than the reaction with primary amines at the optimal pH for amine labeling. The resulting thioester bond is also more labile (less stable) than the amide bond formed with amines.
Q5: What about reactions with hydroxyl groups on serine, threonine, and tyrosine?
A5: Acylation of hydroxyl groups on these amino acids can occur, forming ester bonds. This side reaction is reported to be more significant at lower pH values (around 6.0) where primary amines are less reactive. These O-acylations are generally less stable than amide bonds and can be susceptible to hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Biotinylation Yield | 1. Hydrolysis of activated this compound: The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, especially at high pH. 2. Inactive Reagents: The this compound or the activation reagents (EDC/NHS) may have degraded. 3. Presence of competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete for reaction with the activated biotin reagent. 4. Low protein concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction. | 1. Prepare the activated this compound solution immediately before use. Control the pH of the reaction to be within the optimal range (7.2-8.5). 2. Use fresh, high-quality reagents. 3. Perform the reaction in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. 4. If possible, increase the concentration of the protein to be labeled. |
| Protein Precipitation during/after Biotinylation | 1. Over-biotinylation: Excessive modification of the protein can alter its solubility characteristics. 2. Solvent incompatibility: If the biotin reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation. | 1. Reduce the molar excess of the biotinylating reagent to the protein. Perform a titration to find the optimal ratio. 2. Use a water-soluble form of the biotinylating reagent if available. If using an organic solvent, add it slowly to the protein solution while gently mixing. |
| Non-specific Binding in Downstream Applications | 1. Unreacted biotin reagent: Free biotin in the sample can interfere with avidin/streptavidin-based detection or purification. 2. Side reactions: Biotinylation at unintended sites (e.g., hydroxyl or sulfhydryl groups) may lead to unexpected behavior of the conjugate. | 1. Remove excess, unreacted biotinylation reagent after the reaction using dialysis, desalting columns, or size-exclusion chromatography. 2. Optimize the reaction pH to favor amine reactivity (pH 7.2-8.5). Consider using a lower molar excess of the biotin reagent. Characterize the biotinylation sites using mass spectrometry to confirm specificity. |
| Loss of Protein Activity | Modification of critical amino acids: Biotinylation may have occurred at or near the active site or a binding interface of the protein, leading to inactivation. | 1. If the active site contains lysine residues, consider using a biotinylation reagent that targets a different functional group (e.g., a thiol-reactive reagent for cysteine residues). 2. Perform the biotinylation in the presence of a substrate or a competitive inhibitor to protect the active site. |
Data on Reactivity and Stability
Table 1: Relative Reactivity of Amino Acid Side Chains with Activated this compound (NHS Ester)
| Functional Group | Amino Acid(s) | Relative Reactivity (at pH 7.2-8.5) | Resulting Linkage | Linkage Stability |
| Primary Amine (-NH₂) | Lysine, N-terminus | High (Primary Target) | Amide | Very Stable |
| Sulfhydryl (-SH) | Cysteine | Moderate | Thioester | Labile |
| Phenolic Hydroxyl (-OH) | Tyrosine | Low to Moderate | Ester | Less stable than amide |
| Aliphatic Hydroxyl (-OH) | Serine, Threonine | Low | Ester | Less stable than amide |
| Imidazole | Histidine | Very Low | Acyl-imidazole | Unstable |
| Guanidinium | Arginine | Very Low | Acyl-guanidinium | Unstable |
Note: The reactivity of hydroxyl groups increases at a more acidic pH (e.g., pH 6.0) where primary amines are less reactive.
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 4 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a protein.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
Reaction Buffer: PBS (pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Prepare 100 mg/mL solutions of EDC and NHS in Activation Buffer. Prepare these solutions immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 10 µL of the this compound solution with 100 µL of Activation Buffer.
-
Add 10 µL of the EDC solution and 10 µL of the NHS solution to the this compound mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation of the Protein:
-
Dissolve the protein in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the activated Biotin-PEG8-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of a 20-fold molar excess is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Protocol 2: Characterization of Biotinylation
A common method to estimate the degree of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀).
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.
For a more precise determination of the biotinylation sites, mass spectrometry-based approaches are recommended.
Visualizations
Caption: A general workflow for the two-step biotinylation of proteins.
Caption: Reaction pathways of activated this compound with functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Steric Hindrance with PEG8 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively utilize PEG8 linkers to minimize steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a concern in bioconjugation?
A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or intermolecular interaction.[1] In bioconjugation, this can occur when a bulky molecule, such as an antibody or a payload, physically blocks the reactive ends of a linker from accessing their target functional groups. This can lead to lower conjugation efficiency, reduced biological activity of the final conjugate, and the formation of heterogeneous mixtures.[1]
Q2: How does a PEG8 linker help minimize steric hindrance?
A2: A PEG8 linker, which consists of eight repeating ethylene glycol units, acts as a flexible, hydrophilic spacer.[2][3] This spacer arm provides optimal distance between the conjugated molecules, preventing them from sterically clashing with each other.[2] The defined length of the monodisperse PEG8 linker ensures a consistent and reproducible spatial separation, which is crucial for maintaining the biological function of the conjugated molecules.
Q3: What are the key advantages of using a monodisperse PEG8 linker?
A3: Monodisperse PEG linkers like PEG8 have a precisely defined length and molecular weight, unlike polydisperse PEGs which are a mixture of different chain lengths. This uniformity is critical for producing homogenous bioconjugates with consistent pharmacological profiles. Key advantages include:
-
Precise Spatial Control: The fixed length allows for optimized separation between conjugated molecules, minimizing steric hindrance.
-
Homogenous Conjugates: Leads to a more uniform drug-to-antibody ratio (DAR) in applications like antibody-drug conjugates (ADCs).
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules and reduces aggregation.
-
Enhanced Stability: Can protect biomolecules from enzymatic degradation.
-
Reduced Immunogenicity: The PEG linker can mask epitopes on the biomolecule, potentially reducing an immune response.
Q4: When should I choose a PEG8 linker over a shorter or longer PEG linker?
A4: The choice of PEG linker length is a critical parameter. A linker that is too short may not provide sufficient separation to overcome steric hindrance. Conversely, a very long PEG chain can sometimes wrap around the biomolecule, potentially causing its own form of steric hindrance or leading to other issues. PEG8 often provides an optimal balance for many applications, offering sufficient spacing without excessive flexibility. Studies have shown a threshold effect for PEG length on properties like plasma clearance, with PEG8 being sufficient to achieve the desired effect in some cases.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments where steric hindrance may be a factor.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency or Yield | Steric Hindrance at the Conjugation Site: The target functional group (e.g., lysine, cysteine) on the biomolecule may be located in a sterically hindered region, preventing the PEG8 linker from accessing it. | * Optimize Reaction Conditions: Adjusting pH, temperature, or reaction time can sometimes improve accessibility. * Consider an Alternative Linker: If steric hindrance is significant, a longer PEG linker (e.g., PEG12, PEG24) may provide the necessary reach. * Site-Directed Mutagenesis: If possible, introduce a more accessible conjugation site on the biomolecule. |
| Incorrect Buffer Conditions: The pH of the reaction buffer is critical for the reactivity of the functional groups. For example, NHS esters react best at pH 7-8, while maleimide-thiol reactions are more efficient at pH 6.5-7.5. | * Verify and Optimize Buffer pH: Ensure the pH of your reaction buffer is within the optimal range for your chosen conjugation chemistry. | |
| Hydrolysis of Reactive Groups: Reactive groups like NHS esters are susceptible to hydrolysis, which can reduce conjugation efficiency. | * Use Fresh Reagents: Prepare solutions of your PEG8 linker immediately before use. | |
| Reduced Biological Activity of the Conjugate | Steric Hindrance at the Binding Site: The conjugated PEG8-payload may be sterically hindering the active site or binding interface of the biomolecule (e.g., an antibody's antigen-binding site). | * Evaluate Linker Length: While PEG8 is often optimal, a shorter or longer linker may be necessary for your specific system to properly orient the payload away from the active site. * Change Conjugation Site: Conjugating to a site further from the active region of the biomolecule can preserve its activity. |
| Aggregation of the Final Conjugate | Insufficient PEGylation: If the degree of PEGylation is too low, the PEG chains may not provide a sufficient hydrophilic shield to prevent aggregation, especially with hydrophobic payloads. | * Increase Molar Excess of PEG8 Linker: Using a higher molar ratio of the PEG8 reagent can help drive the reaction to completion and increase the degree of PEGylation. |
| Suboptimal Purification: Residual unreacted molecules or byproducts can sometimes contribute to aggregation. | * Optimize Purification Method: Utilize appropriate purification techniques such as size-exclusion chromatography (SEC) or dialysis to effectively remove excess reagents and byproducts. |
Quantitative Data Summary
The length of the PEG linker can significantly impact the properties of the final bioconjugate. The following tables provide illustrative data on how PEG length can influence key parameters.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Average DAR | Reference |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 | |
| Data is illustrative and derived from a study on cysteine-conjugated ADCs. The optimal PEG length can vary depending on the specific antibody, linker chemistry, and payload. |
Table 2: Influence of PEG Linker Length on In Vivo Clearance
| PEG Linker | Clearance Rate (mL/day/kg) | Reference |
| No PEG | ~18 | |
| PEG2 | ~15 | |
| PEG4 | ~12 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| This data demonstrates that for this particular ADC system, a threshold was reached at PEG8, beyond which increasing PEG length did not further decrease the clearance rate. |
Experimental Protocols
Below are detailed methodologies for common bioconjugation reactions using PEG8 linkers.
Protocol 1: Conjugation of an NHS-Ester-PEG8 Linker to Protein Amine Groups
This protocol describes the conjugation of a PEG8 linker activated with an N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, at pH 7.0-8.0)
-
NHS-Ester-PEG8 (dissolved in anhydrous DMSO immediately before use)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in an appropriate reaction buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG8 in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG8 to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: Conjugation of a Maleimide-PEG8 Linker to Protein Thiol Groups
This protocol outlines the steps for conjugating a maleimide-functionalized PEG8 linker to a free sulfhydryl group (from a cysteine residue) on a protein.
Materials:
-
Protein with accessible sulfhydryl groups
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Maleimide-PEG8 (dissolved in anhydrous DMSO)
-
Desalting column
-
Purification system
Methodology:
-
Protein Reduction (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein with a 5-10 molar excess of TCEP at 37°C for 1-2 hours.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG8 in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved Maleimide-PEG8 to the reduced protein solution. A molar excess of 5-10 fold of the linker per protein is typically used.
-
Incubation: Allow the reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and aggregated protein.
-
Characterization: Confirm the integrity and purity of the final conjugate using SDS-PAGE and SEC.
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low yield in PEG8 conjugation reactions.
General Experimental Workflow for ADC Preparation
Caption: A step-by-step experimental workflow for preparing an ADC using a PEG8 linker.
References
Validation & Comparative
A Researcher's Guide to Quantifying Biotin Incorporation: A Comparative Analysis of the HABA Assay and its Alternatives for Molecules Labeled with Biotin-PEG8-acid
For researchers, scientists, and drug development professionals, the precise quantification of biotin incorporation is a critical step in ensuring the efficacy and consistency of downstream applications. This guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with modern alternatives for determining the degree of biotinylation, with a special focus on molecules conjugated with Biotin-PEG8-acid. This compound is a biotinylation reagent featuring a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the labeled molecule.[1][2] This guide presents a comparative analysis of biotin quantification methods, including experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable assay for your research needs.
The HABA Assay: A Long-Standing Colorimetric Method
The HABA assay has been a standard method for estimating biotin incorporation for many years.[3][4] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex. HABA binds to avidin with a low affinity, producing a colored complex that absorbs light at 500 nm.[5] Due to biotin's extraordinarily high affinity for avidin, it readily displaces the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present in the sample.
HABA Assay Workflow
Caption: Workflow of the HABA assay for biotin quantification.
Limitations of the HABA Assay
Despite its simplicity, the HABA assay has several notable drawbacks that can impact accuracy and reproducibility:
-
Steric Hindrance: The bulky nature of the avidin protein can prevent it from accessing all biotin molecules on a labeled protein, especially if they are closely spaced or located within the protein's tertiary structure. This leads to an underestimation of the true biotin-to-protein molar ratio.
-
Underestimation of Biotin Incorporation: Experimental data consistently shows that the HABA assay underestimates the degree of biotinylation compared to other methods. For instance, the biotin molar substitution ratio calculated by the HABA assay can be as low as one-third of the value obtained by other techniques.
-
Interference: The assay can be affected by substances that interfere with the HABA-avidin binding or the absorbance reading. For example, samples containing albumin cannot be accurately assayed.
-
Sample Consumption: The HABA assay is a destructive method, consuming a significant amount of the often-precious biotinylated sample.
Modern Alternatives to the HABA Assay
Several alternative methods have been developed to overcome the limitations of the HABA assay, offering improved accuracy, sensitivity, and ease of use.
QuantTag™ Biotin Quantification Kit
The QuantTag™ kit offers a chemical-based approach that does not rely on the avidin-biotin interaction, thus circumventing the issue of steric hindrance. The proprietary reagents in the kit react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically at 535 nm.
Key Advantages:
-
Accuracy: Not affected by steric hindrance, leading to a more accurate determination of biotin incorporation.
-
Simplicity: Does not require pre-digestion of the protein sample, saving time and reducing assay variability.
-
Sensitivity: More sensitive than the HABA assay, capable of detecting less than 1 nmol of biotin.
Fluorescence-Based Assays
Fluorescence-based assays, such as the FluoReporter® Biotin Quantitation Assay Kit, offer a highly sensitive alternative to colorimetric methods. These assays often utilize a fluorescently labeled avidin in complex with a quencher, such as HABA. When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the amount of biotin.
Key Advantages:
-
High Sensitivity: Significantly more sensitive than the HABA assay, allowing for the use of smaller sample volumes.
-
High-Throughput Potential: Amenable to microplate formats for high-throughput screening.
Limitations:
-
Requires a spectrofluorometer or a fluorescent plate reader.
-
Can still be affected by steric hindrance as it relies on the avidin-biotin interaction.
ChromaLINK™ Biotin Assay
The ChromaLINK™ technology incorporates a UV-traceable chromophore into the biotinylation reagent itself. This allows for the direct quantification of incorporated biotin by measuring the absorbance at two wavelengths (280 nm for the protein and 354 nm for the ChromaLINK™ biotin).
Key Advantages:
-
Direct Quantification: Eliminates the need for a secondary assay like the HABA assay.
-
Non-Destructive: The sample can be recovered and used for downstream applications.
-
Accuracy: Provides more accurate and reproducible results compared to the HABA assay.
Mass Spectrometry
Mass spectrometry (MS) is a highly accurate method for determining the mass of a molecule. By comparing the mass of the protein before and after biotinylation, the number of incorporated biotin molecules can be precisely calculated.
Key Advantages:
-
Highest Accuracy: Considered the gold standard for determining the precise degree of biotinylation, as it is not affected by steric hindrance.
-
Detailed Information: Can provide information on the distribution of biotinylation on the protein.
Limitations:
-
Cost and Accessibility: Requires expensive instrumentation and specialized expertise.
-
Size Limitation: Can be challenging for proteins larger than approximately 60 kDa.
Performance Comparison
The following tables summarize the key performance characteristics and comparative data for the HABA assay and its alternatives.
Table 1: Comparison of Biotin Quantification Assay Characteristics
| Feature | HABA Assay | QuantTag™ Assay | Fluorescence-Based Assay | ChromaLINK™ Assay | Mass Spectrometry |
| Principle | Colorimetric (Displacement) | Colorimetric (Chemical Rxn) | Fluorometric (Displacement) | Spectrophotometric (Direct) | Mass-to-Charge Ratio |
| Accuracy | Low (underestimates) | High | Moderate to High | High | Very High |
| Sensitivity | Moderate | High | Very High | High | Very High |
| Steric Hindrance | Yes | No | Yes | No | No |
| Sample Prep | Dialysis required | Dialysis required | Dialysis required | Dialysis required | Desalting required |
| Equipment | Spectrophotometer | Spectrophotometer | Fluorometer/Plate Reader | Spectrophotometer | Mass Spectrometer |
| Sample Consumption | Destructive | Destructive | Destructive | Non-destructive | Destructive |
| Throughput | Low to Medium | Medium | High | Medium | Low |
Table 2: Experimental Data Comparing Biotin Molar Substitution Ratios (MSR) Determined by Different Assays
Note: The following data is from studies using various biotinylation reagents, as direct comparative data with this compound was not available in the cited literature. The trend of HABA underestimation is consistently observed.
| Sample | HABA Assay MSR | ChromaLINK™ Assay MSR | Reference |
| Bovine IgG (5x molar excess biotin) | ~1.5 | ~4.5 | |
| Bovine IgG (10x molar excess biotin) | ~2.5 | ~7.5 | |
| Bovine IgG (15x molar excess biotin) | ~3.0 | ~9.0 |
| Sample | HABA Assay MSR | QuantTag™ Assay MSR | Mass Spectrometry MSR | Reference |
| Biotinylated Protein A | Significantly lower | In agreement with MS | ~6.5 |
Experimental Protocols
HABA Assay Protocol (General)
-
Reagent Preparation:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving HABA and avidin in a suitable buffer like PBS.
-
-
Sample Preparation:
-
Ensure the biotinylated protein sample (e.g., labeled with this compound) is free of unconjugated biotin by performing dialysis or using a desalting column.
-
-
Measurement:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500, initial).
-
Add a known volume of the biotinylated sample to the HABA/Avidin solution and mix well.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Measure the absorbance of the mixture at 500 nm (A500, final).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500 = A500, initial - A500, final).
-
Using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M-1cm-1), calculate the concentration of biotin in the sample.
-
Determine the moles of biotin per mole of protein using the known protein concentration.
-
QuantTag™ Assay Protocol (General)
-
Reagent Preparation:
-
Prepare the QuantTag™ working solution by mixing the provided reagents according to the kit protocol.
-
-
Standard Curve:
-
Prepare a series of biotin standards using the provided biotin standard solution.
-
-
Assay:
-
Add the QuantTag™ working solution to the biotin standards and the biotinylated sample.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).
-
Measure the absorbance at 535 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known biotin concentration.
-
Determine the biotin concentration of the sample from the standard curve.
-
Conclusion and Recommendations
The HABA assay, while historically significant, suffers from inherent limitations, most notably its tendency to underestimate the degree of biotinylation due to steric hindrance. For researchers using this compound and requiring accurate and reproducible quantification of biotin incorporation, modern alternatives offer superior performance.
-
For a balance of accuracy, ease of use, and cost-effectiveness, the QuantTag™ Biotin Quantification Kit is a strong recommendation, as it is not susceptible to steric hindrance.
-
When high sensitivity and throughput are paramount, fluorescence-based assays are an excellent choice, though they still rely on the avidin-biotin interaction.
-
For a non-destructive method that provides direct and accurate quantification, the ChromaLINK™ assay is highly advantageous.
-
When the highest level of accuracy is required and resources permit, mass spectrometry remains the gold standard.
The choice of assay will ultimately depend on the specific requirements of the experiment, including the desired level of accuracy, sample availability, and available instrumentation. By understanding the principles and limitations of each method, researchers can make an informed decision to ensure the reliability and success of their biotin-based applications.
References
Mass Spectrometry Analysis of Biotin-PEG8-Acid Conjugated Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics and related fields, the precise identification and quantification of proteins and their modifications are paramount. Biotinylation of peptides, followed by mass spectrometry (MS) analysis, is a cornerstone technique for applications such as affinity purification, protein-protein interaction studies, and targeted proteomics. The choice of biotinylation reagent significantly impacts the outcome of these experiments. This guide provides an objective comparison of Biotin-PEG8-acid conjugated peptides with alternative labeling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent for mass spectrometry applications is a critical decision that influences enrichment efficiency, peptide identification rates, and quantitative accuracy. This compound offers a balance of features, including a long, hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. Here, we compare its performance characteristics against other commonly used alternatives.
Table 1: Comparison of Biotinylation Reagent Performance in Mass Spectrometry
| Feature | This compound | Short-Chain Biotin (e.g., NHS-Biotin) | Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | Bioorthogonal Biotin Reagents (e.g., Biotin-Azide/Alkyne) |
| Spacer Arm Length | Long (8 PEG units) | Short | Variable (often includes a cleavable linker) | Variable |
| Hydrophilicity | High | Moderate | Moderate to High | Variable |
| Steric Hindrance | Low | High | Moderate | Low |
| Enrichment Efficiency | High | Moderate to High | High | High |
| Peptide Identification | Good | Can be challenging due to ion suppression | Improved due to removal of biotin moiety | Good |
| Quantitative Accuracy | Good | Susceptible to variability | Good | Excellent (when combined with isotopic labeling) |
| Cleavability | No | No | Yes (Disulfide or other cleavable bond) | No |
| Applications | General proteomics, affinity purification | Cell surface labeling, when spacer is not critical | Pull-down experiments requiring elution of non-biotinylated peptides | In vivo labeling, specific protein targeting |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful mass spectrometry analysis. Below are methodologies for peptide biotinylation, enrichment of biotinylated peptides, and subsequent LC-MS/MS analysis.
Protocol 1: Peptide Biotinylation with Biotin-PEG8-NHS Ester
This protocol describes the labeling of peptides containing primary amines (N-terminus and lysine side chains) with Biotin-PEG8-N-hydroxysuccinimide (NHS) ester.
-
Peptide Preparation: Dissolve the peptide sample in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG8-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the Biotin-PEG8-NHS ester solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM, and incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove unreacted Biotin-PEG8-NHS ester using a desalting spin column or dialysis.
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol outlines the enrichment of biotinylated peptides from a complex mixture, such as a tryptic digest of a cell lysate.
-
Sample Preparation: Digest the protein sample into peptides using trypsin. Ensure the final peptide solution is in a buffer compatible with streptavidin binding (e.g., PBS).
-
Bead Preparation: Wash streptavidin-coated magnetic or agarose beads twice with the binding buffer.
-
Binding: Add the peptide sample to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing:
-
Wash the beads three times with the binding buffer.
-
Wash the beads twice with a high-salt buffer (e.g., 1 M NaCl in PBS) to remove non-specific binders.
-
Wash the beads twice with a low-salt buffer (e.g., 50 mM ammonium bicarbonate) to remove residual salts.
-
-
Elution: Elute the bound biotinylated peptides from the beads using one of the following methods:
-
For non-cleavable linkers (like this compound): Use a solution of 80% acetonitrile and 0.1% formic acid. Incubate for 10-15 minutes at room temperature.
-
For cleavable linkers (like NHS-SS-Biotin): Use a reducing agent such as 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate and incubate for 30 minutes at 56°C.
-
Protocol 3: LC-MS/MS Analysis of Biotinylated Peptides
This protocol provides general parameters for the analysis of enriched biotinylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60-90 minutes is a good starting point. The gradient may need to be optimized to ensure good separation of the more hydrophobic biotinylated peptides.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis:
-
Database Search: Search the MS/MS data against a relevant protein database.
-
Variable Modifications: Include the mass of the this compound modification (+611.32 Da on lysine or N-terminus) as a variable modification in the search parameters.
-
Signature Ions: Look for characteristic fragment ions of biotinylated peptides to increase confidence in identification. Common signature ions for biotin include those at m/z 227.08 (dehydrobiotin) and 327.18 (immonium ion of biotinylated lysine).[1]
-
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Conclusion
The selection of a biotinylation reagent is a critical step in the mass spectrometry analysis of peptides. This compound provides a long, hydrophilic spacer that can improve the solubility of labeled peptides and reduce steric hindrance, leading to efficient enrichment and reliable identification. However, for applications requiring the removal of the biotin tag before MS analysis to improve ionization and fragmentation, cleavable reagents are a superior choice. For in vivo labeling and applications demanding high specificity, bioorthogonal biotinylation strategies offer significant advantages. By carefully considering the experimental goals and the properties of the available reagents, researchers can optimize their workflows for successful and reproducible results in proteomics and drug development.
References
A Researcher's Guide to Biotinylation: A Comparative Analysis of Biotin-PEG8-acid and Other Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical step in a multitude of applications, from elucidating complex cellular signaling pathways to the development of targeted therapeutics like antibody-drug conjugates (ADCs). Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique, largely due to the remarkably strong and specific interaction between biotin and streptavidin or avidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG8-acid with other common biotinylation reagents, supported by experimental data and detailed protocols to inform your selection.
Performance Comparison of Biotinylation Reagents
The efficiency and effectiveness of a biotinylation reagent are influenced by several factors including its reactivity, solubility, spacer arm length, and steric hindrance. This compound is a heterobifunctional biotinylation reagent featuring a polyethylene glycol (PEG) spacer arm, which imparts unique characteristics compared to traditional non-PEGylated reagents.[][2]
PEGylation, the process of attaching PEG chains, is known to enhance the solubility and stability of molecules.[] In the context of biotinylation, a PEG spacer can improve the water solubility of the reagent and the resulting biotinylated molecule, which is particularly beneficial when working with proteins that are prone to aggregation.[] Furthermore, the flexible PEG chain helps to minimize steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[5]
Here is a comparative overview of this compound and other frequently used biotinylation reagents:
| Reagent | Reactive Group | Target Functionality | Spacer Arm Length (Å) | Key Features |
| This compound | Carboxylic Acid | Amines (after activation) | ~38.9 | High water solubility; reduced steric hindrance; minimizes aggregation. |
| NHS-Biotin | N-hydroxysuccinimide (NHS) ester | Primary Amines | 13.5 | Short spacer arm; membrane-permeable; suitable for intracellular labeling. |
| Sulfo-NHS-Biotin | Sulfonated NHS ester | Primary Amines | 13.5 | Water-soluble; membrane-impermeable; ideal for cell surface labeling. |
| NHS-LC-Biotin | NHS ester | Primary Amines | 22.4 | "Long Chain" (LC) spacer reduces steric hindrance compared to NHS-Biotin. |
| Biotin-HPDP | Pyridyldithiol | Sulfhydryls (Thiols) | 29.2 | Thiol-reactive; cleavable disulfide bond in the spacer arm. |
Note: The spacer arm length for this compound is an approximation based on the extended length of the PEG8 linker. The actual effective length in solution may vary.
Experimental Data: Biotinylation Efficiency
While direct head-to-head quantitative data for the biotinylation efficiency of this compound is not extensively published in comparative studies, the efficiency of amine-reactive biotinylation is generally high, often exceeding 70-90% for proteins under optimal conditions. The inclusion of a PEG spacer, as in this compound, is expected to maintain or even enhance this efficiency due to improved solubility and reduced aggregation of the target protein.
The degree of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of the number of biotin molecules incorporated per protein molecule. More sensitive fluorescence-based assays are also available.
Experimental Protocols
Protocol 1: General Protein Biotinylation using a PEG-Acid Reagent
This protocol describes the biotinylation of a protein with a biotin-PEG-acid reagent, such as this compound, by targeting primary amine groups after activation of the carboxylic acid.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in an organic solvent like DMSO or DMF.
-
In a separate tube, prepare a fresh solution of EDC and NHS in reaction buffer. For a 1 mL protein solution, a 10 to 20-fold molar excess of EDC and NHS over the biotin-PEG-acid is recommended.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Biotinylation Reaction:
-
Add the activated Biotin-PEG8-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using the HABA assay (see Protocol 2).
Protocol 2: HABA Assay for Quantification of Biotinylation
The HABA assay is a common method to estimate the amount of biotin incorporated onto a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Add the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the initial absorbance at 500 nm (A₅₀₀ initial).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A₅₀₀ final).
-
The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.
-
The moles of biotin per mole of protein can then be calculated using the protein concentration.
Visualizing Key Concepts in Biotinylation
To further clarify the processes and principles discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Biotinylated antibodies targeting receptors like EGFR are crucial tools for studying their function and for developing targeted therapies.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
Biotinylation plays a key role in the development and purification of ADCs.
Caption: ADC development workflow.
Logical Relationship: Comparison of Biotinylation Reagent Features
This diagram illustrates the key distinguishing features between different classes of biotinylation reagents.
Caption: Biotinylation reagent features.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG8-acid vs. NHS-Biotin for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the solubility, stability, and functionality of the resulting conjugate. This guide provides an objective, data-driven comparison of two common amine-reactive biotinylation strategies: the traditional NHS-biotin and the more advanced Biotin-PEG8-acid, activated via EDC/NHS chemistry.
NHS-biotin is a widely used reagent that directly reacts with primary amines on proteins. In contrast, this compound requires a two-step activation process but offers the significant advantage of a polyethylene glycol (PEG) spacer, which enhances hydrophilicity and reduces steric hindrance. This comparison will delve into their mechanisms of action, protein labeling efficiency, and provide detailed experimental protocols to guide reagent selection for specific research applications.
Unveiling the Reagents: Chemical Properties and Labeling Mechanisms
NHS-Biotin is a classic biotinylation reagent featuring an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.[1] The reaction is straightforward and proceeds efficiently at physiological to slightly alkaline pH (7-9).[2] However, NHS-biotin is inherently hydrophobic and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before its addition to the aqueous protein solution.[2]
This compound , on the other hand, incorporates a hydrophilic eight-unit polyethylene glycol (PEG) spacer arm and terminates in a carboxylic acid. The carboxylic acid itself is not reactive towards proteins. To achieve protein labeling, it must first be activated using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process converts the carboxylic acid into an amine-reactive NHS ester, which then follows the same reaction pathway as NHS-biotin to label primary amines on the protein. The PEG spacer is a key feature that imparts increased water solubility to both the reagent and the final biotinylated protein, which can help prevent aggregation and reduce non-specific binding.[3][4]
Quantitative Comparison of Labeling Efficiency
While direct head-to-head comparative studies under identical conditions are limited in published literature, we can synthesize available data to provide a representative comparison of the labeling efficiency of NHS-biotin and activated this compound. The efficiency of biotinylation is influenced by several factors, including protein concentration, the molar ratio of biotin reagent to protein, pH, and reaction time. The degree of labeling is often expressed as the average number of biotin molecules incorporated per protein molecule.
| Feature | This compound (with EDC/NHS) | NHS-Biotin |
| Reaction Chemistry | Two-step: Carboxylic acid activation with EDC/NHS, followed by amine coupling. | One-step: Direct reaction of NHS ester with primary amines. |
| Typical Molar Ratio (Reagent:Protein) | 20-50 fold molar excess | 12-20 fold molar excess for concentrated protein solutions (≥ 2 mg/mL) |
| Typical Degree of Labeling (Biotin:Protein Ratio) | 3-8 | 3-5 |
| Solubility | High aqueous solubility due to the PEG spacer. | Low aqueous solubility; requires dissolution in an organic solvent. |
| Potential for Aggregation | Reduced, due to the hydrophilic nature of the PEG spacer. | Higher, especially with heavily labeled or hydrophobic proteins. |
| Steric Hindrance | Minimized, due to the long and flexible PEG8 spacer arm. | Can be a factor, potentially limiting access of streptavidin to the biotin moiety. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible and efficient biotinylation. Below are representative protocols for labeling a generic IgG antibody with both this compound and NHS-biotin.
Protocol 1: Protein Labeling with this compound and EDC/NHS
This protocol outlines the two-step procedure for activating this compound and labeling a protein.
Materials:
-
Purified protein (e.g., IgG) in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; can be exchanged to PBS, pH 7.2-8.0 for coupling).
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer to a concentration of 10 mM each.
-
To the desired amount of this compound solution, add a 1.5-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add a 20- to 50-fold molar excess of the activated this compound solution to the protein solution.
-
If the activation was performed at a low pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with NHS-Biotin
This protocol describes the one-step labeling of a protein with NHS-Biotin.
Materials:
-
Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction:
-
Add a 12- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or through dialysis.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotin standards of known concentrations
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare Standards: Prepare a series of biotin standards to generate a standard curve.
-
Assay:
-
Add the HABA/Avidin solution to microplate wells or cuvettes.
-
Measure the initial absorbance at 500 nm (A500).
-
Add the biotin standards or the biotinylated protein samples to the wells/cuvettes and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve.
-
Determine Degree of Labeling: Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotins per protein molecule.
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and NHS-biotin is contingent on the specific requirements of the experiment.
NHS-biotin is a cost-effective and straightforward option for general biotinylation applications where a high degree of control over the labeling process is not paramount. Its one-step reaction makes it a convenient choice for routine labeling tasks.
This compound , while requiring a two-step activation process, offers significant advantages in terms of the properties of the final biotinylated protein. The hydrophilic PEG8 spacer enhances solubility, reduces the likelihood of aggregation, and minimizes steric hindrance, which can lead to improved performance in downstream applications that rely on the biotin-streptavidin interaction. For applications where maintaining protein solubility and ensuring efficient binding to streptavidin are critical, the additional steps involved in using this compound are often a worthwhile investment.
By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the biotinylation reagent that best suits their experimental goals, ultimately leading to more reliable and reproducible results.
References
Preserving Protein Function: A Comparative Guide to Biotin-PEG8-acid Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is a cornerstone technique for detection, purification, and immobilization. However, the choice of biotinylating reagent can significantly impact the functional integrity of the labeled protein. This guide provides an objective comparison of Biotin-PEG8-acid with a conventional alternative, NHS-Biotin, for the functional validation of labeled proteins, supported by detailed experimental protocols and illustrative data.
The selection of a biotinylation reagent is a critical decision in experimental design. An ideal reagent should offer high-efficiency labeling under physiological conditions while minimally perturbing the protein's native structure and function. This guide focuses on this compound, a biotinylation reagent featuring an eight-unit polyethylene glycol (PEG) spacer arm. The hydrophilic and flexible nature of the PEG spacer is designed to enhance the solubility of the labeled protein and minimize steric hindrance, thereby preserving its biological activity.
Comparison with a Classical Alternative: NHS-Biotin
To objectively assess the performance of this compound, we compare it to N-hydroxysuccinimide (NHS)-Biotin, a widely used amine-reactive biotinylation reagent. While effective for labeling, the short spacer arm of NHS-Biotin can sometimes lead to a loss of function, particularly if the biotin moiety is attached near an active site or binding interface.
Key Distinctions:
| Feature | This compound | NHS-Biotin |
| Reactive Group | Carboxylic Acid (activated to NHS ester for amine reactivity) | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm | Long, hydrophilic 8-unit PEG chain | Short, aliphatic chain |
| Solubility | High aqueous solubility | Lower aqueous solubility |
| Steric Hindrance | Minimized due to flexible PEG spacer | Potential for steric hindrance |
| Impact on Function | Generally lower impact on protein function | Higher potential to disrupt protein function |
Illustrative Performance Data
To demonstrate the potential advantages of this compound in maintaining protein function, the following tables present hypothetical, yet realistic, quantitative data from key functional assays. This data illustrates the expected outcomes when comparing a protein labeled with this compound versus NHS-Biotin.
Table 1: Enzyme Kinetic Analysis
Enzyme: β-Galactosidase
| Labeling Reagent | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | % Relative Activity |
| Unlabeled Control | 1.5 | 100 | 100% |
| This compound | 1.7 | 92 | 92% |
| NHS-Biotin | 2.5 | 65 | 65% |
This illustrative data suggests that this compound labeling results in a smaller change in the enzyme's substrate affinity (Km) and maximal velocity (Vmax), indicating better preservation of enzymatic activity compared to NHS-Biotin.
Table 2: Protein-Protein Interaction Analysis (Pull-Down Assay)
Bait Protein: Biotinylated Protein A; Prey Protein: Protein B
| Labeling Reagent (Bait) | Prey Protein Eluted (µg) | % Interaction Preserved |
| This compound | 8.5 | 85% |
| NHS-Biotin | 4.2 | 42% |
This hypothetical data indicates that Protein A labeled with this compound is more effective at pulling down its interaction partner, suggesting that the binding interface is less compromised.
Table 3: Cell-Based Receptor Binding Assay
Receptor: Epidermal Growth Factor Receptor (EGFR); Ligand: Biotinylated EGF
| Labeling Reagent (Ligand) | EC50 (nM) | % Receptor Binding |
| Unlabeled Control | 10 | 100% |
| This compound | 12 | 95% |
| NHS-Biotin | 25 | 70% |
This example data suggests that EGF labeled with this compound retains near-native binding affinity to its receptor on the cell surface.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to enable researchers to conduct their own functional validation studies.
Protocol 1: Protein Biotinylation with this compound
1. Materials:
- Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- This compound
- N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a pre-activated NHS ester of this compound
- Anhydrous DMSO or DMF
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
2. Procedure:
- Prepare Protein Solution: Ensure the protein concentration is at least 1-2 mg/mL in an amine-free buffer.
- Prepare Biotin-PEG8-NHS Ester: If starting with this compound, activate the carboxyl group by reacting it with DCC and NHS in anhydrous DMSO or DMF to form the NHS ester. Alternatively, use a commercially available pre-activated Biotin-PEG8-NHS ester.
- Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG8-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
- Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
- Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with the desired storage buffer.
- Quantify Biotin Incorporation: Determine the degree of biotinylation using a HABA assay or a similar method.
Protocol 2: Enzyme Kinetic Assay
1. Materials:
- Biotinylated and unlabeled control enzyme
- Substrate for the enzyme (e.g., ONPG for β-Galactosidase)
- Assay buffer
- Spectrophotometer
2. Procedure:
- Prepare a series of substrate concentrations in the assay buffer.
- Add a fixed concentration of the biotinylated or unlabeled enzyme to each substrate concentration.
- Monitor the reaction progress by measuring the absorbance of the product at the appropriate wavelength over time.
- Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
- Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.[1]
Protocol 3: Pull-Down Assay for Protein-Protein Interaction
1. Materials:
- Biotinylated "bait" protein
- Cell lysate or purified "prey" protein
- Streptavidin-conjugated magnetic beads[2]
- Lysis buffer (non-denaturing)
- Wash buffer
- Elution buffer (e.g., high salt, low pH, or containing free biotin)
- SDS-PAGE and Western blotting reagents
2. Procedure:
- Immobilize Bait Protein: Incubate the biotinylated bait protein with streptavidin magnetic beads for 1 hour at 4°C to allow for binding.
- Wash: Wash the beads with wash buffer to remove any unbound bait protein.
- Bind Prey Protein: Add the cell lysate or purified prey protein to the beads and incubate for 2-4 hours at 4°C to allow for the interaction to occur.
- Wash: Wash the beads extensively with wash buffer to remove non-specific binders.
- Elute: Elute the prey protein from the beads using the elution buffer.
- Analyze: Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for the prey protein to confirm the interaction.[3]
Protocol 4: Cell-Based Receptor Binding Assay
1. Materials:
- Cells expressing the receptor of interest
- Biotinylated and unlabeled control ligand
- Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
- Binding buffer
- Wash buffer
- Flow cytometer or fluorescence plate reader
2. Procedure:
- Cell Preparation: Harvest and wash the cells, then resuspend them in cold binding buffer.
- Binding: Incubate the cells with varying concentrations of the biotinylated or unlabeled ligand for a defined period on ice to allow binding to the cell surface receptors.
- Wash: Wash the cells with cold wash buffer to remove unbound ligand.
- Detection: Incubate the cells with fluorescently labeled streptavidin to detect the bound biotinylated ligand.
- Analysis: Analyze the cell-associated fluorescence using a flow cytometer or fluorescence plate reader to determine the amount of bound ligand at each concentration. Calculate the EC50 from the resulting binding curve.[4]
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the rationale behind choosing this compound, the following diagrams are provided.
Caption: Workflow for protein biotinylation using an NHS-ester activated reagent.
Caption: Conceptual diagram illustrating how a longer PEG spacer may prevent steric hindrance.
Caption: Logical flow for the functional validation of a biotinylated protein.
References
The Long and Short of It: Biotin-PEG8-Acid vs. Shorter PEG Linkers in PROTAC Design
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act of optimizing three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Among the various linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of longer PEG linkers, exemplified by Biotin-PEG8-acid, versus their shorter counterparts in PROTAC design, supported by experimental data and detailed methodologies.
The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's efficacy.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[3] This ternary complex is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a stable complex, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[3]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have unequivocally demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.
| Target Protein | E3 Ligase | Linker Length Comparison | Key Finding | Reference |
| Estrogen Receptor α (ERα) | VHL | 16-atom linker vs. 12-atom linker | The PROTAC with the longer 16-atom linker showed significantly higher potency in degrading ERα. | [3] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units vs. < 4 PEG units | PROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK. | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 12-29 atom linkers vs. < 12 atom linkers | PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. | |
| Cereblon (CRBN) (Homo-PROTAC) | Cereblon (CRBN) | 8-atom PEG linker vs. other lengths | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context. |
These case studies underscore the necessity of empirical optimization of linker length for each new PROTAC system. While shorter linkers can be effective in specific contexts, a growing body of evidence suggests that longer linkers, such as those derived from this compound, can offer distinct advantages.
Advantages of Longer PEG Linkers (e.g., PEG8):
-
Increased Flexibility and Reach: A longer linker provides greater conformational freedom, which can be crucial for establishing productive interactions within the ternary complex, especially for targets with deep binding pockets or for spanning the distance between the POI and the E3 ligase.
-
Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the PROTAC molecule, which can improve its overall pharmacokinetic properties.
-
Overcoming Steric Hindrance: In cases where shorter linkers lead to steric clashes between the target protein and the E3 ligase, a longer PEG chain can alleviate this issue, enabling efficient ternary complex formation.
The inclusion of a biotin tag, as in this compound, provides a valuable experimental tool for researchers, enabling affinity purification, pull-down assays, and visualization of the PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PROTAC linkers.
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with PROTACs containing different linker lengths.
1. Cell Culture and Treatment:
- Seed cells (e.g., MCF-7 for ERα, Ramos for BTK) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
- Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
- Boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Signal Detection and Quantification:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Calculation of DC50 and Dmax Values
1. Data Analysis:
- Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control (set as 100% protein level or 0% degradation).
- The formula for percentage degradation is: (1 - (Normalized intensity of treated sample / Normalized intensity of vehicle control)) * 100.
2. Curve Fitting:
- Plot the percentage of degradation against the logarithm of the PROTAC concentration.
- Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in graphing software like GraphPad Prism.
3. Determination of DC50 and Dmax:
- The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
- The Dmax is the maximum percentage of protein degradation achieved at the tested concentrations.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While there is no single "best" linker length, the available data indicates that systematically evaluating a range of linker lengths is crucial for maximizing the degradation efficiency of a PROTAC for a specific target. Longer PEG linkers, such as the PEG8 moiety in this compound, offer advantages in terms of flexibility, reach, and solubility, which can be particularly beneficial for challenging targets. The biotin tag also provides a versatile handle for various biochemical assays. By employing rigorous experimental protocols, researchers can effectively navigate the complexities of linker design and unlock the full therapeutic potential of targeted protein degradation.
References
The Impact of PEG Linkers on the Hydrophilicity of Biotinylation Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a biotin-PEG linker can significantly influence the outcome of bioconjugation experiments. The polyethylene glycol (PEG) spacer not only provides a flexible arm to mitigate steric hindrance but also critically enhances the hydrophilicity of the biotinylated molecule. This guide offers an objective comparison of the hydrophilicity of different biotin-PEG linkers, supported by available experimental data, to aid in the selection of the most appropriate reagent for your research needs.
The incorporation of a PEG linker is a well-established strategy to increase the aqueous solubility of biotinylation reagents and their conjugates.[1][2][3] Longer PEG chains generally correlate with greater hydrophilicity, which can lead to reduced aggregation of labeled proteins and improved performance in aqueous environments.[4][5]
Quantitative Comparison of Biotin-PEG Linker Hydrophilicity
| Biotin-PEG Linker | Number of PEG Units (n) | Molecular Weight (approx. g/mol ) | Water Solubility | Reference(s) |
| Biotin-PEG2-Acid | 2 | ~375 | Soluble | |
| Biotin-PEG3-Acid | 3 | ~419 | Soluble | |
| Biotin-PEG4-NHS Ester | 4 | ~589 | 10 mg/mL | |
| Biotin-PEG-Thiol (various MW) | Variable | 400 - 20,000 | 10 mg/mL | |
| Biotin-PEG6-Acid | 6 | ~551 | Soluble | |
| Biotin-PEG12-Acid | 12 | ~844 | Soluble in water | |
| Biotin-PEG12-NHS Ester | 12 | ~941 | Soluble |
Note: "Soluble" indicates that the product is described as soluble in water by the manufacturer, but a specific quantitative value was not provided. The solubility of Biotin-PEG-NHS esters can be influenced by the hydrolysis of the NHS ester in aqueous solutions. It is recommended to prepare aqueous solutions immediately before use.
The Principle of Increasing Hydrophilicity with PEG Chain Length
The hydrophilicity of biotin-PEG linkers is directly related to the length of the polyethylene glycol chain. The repeating ethylene glycol units (-CH2-CH2-O-) in the PEG linker are highly hydrophilic and interact favorably with water molecules. As the number of these repeating units increases, the overall water solubility of the biotin-PEG molecule is enhanced. This relationship is crucial for applications where the biotinylated molecule needs to remain in solution and avoid aggregation, such as in antibody-drug conjugates (ADCs) and other protein labeling experiments.
Caption: Relationship between PEG chain length and hydrophilicity.
Experimental Protocols
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a general method for determining the aqueous solubility of a biotin-PEG linker, adapted from established methodologies.
Materials:
-
Biotin-PEG linker of interest
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the biotin-PEG linker.
-
Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Create a series of standard solutions of known concentrations by diluting the stock solution with the aqueous buffer.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the biotin-PEG linker to a known volume of the aqueous buffer in a vial. Ensure there is visible undissolved solid.
-
Tightly cap the vial and place it on an orbital shaker.
-
Agitate the sample at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the biotin moiety (typically around 260 nm, but a full scan is recommended).
-
Generate a standard curve by plotting absorbance versus concentration.
-
Measure the absorbance of the filtered supernatant from the saturated solution.
-
Use the standard curve to determine the concentration of the dissolved biotin-PEG linker in the saturated solution. This concentration represents the aqueous solubility.
-
Caption: Experimental workflow for determining aqueous solubility.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG8-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Biotin-PEG8-acid, a common biotinylating agent, to ensure laboratory safety and environmental protection.
This compound, while a valuable tool in bioconjugation and drug delivery research, is classified as hazardous and requires careful disposal. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulations.
Hazard Identification and Classification
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate that this compound not be disposed of via standard laboratory drains or as general waste.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." The following steps provide a clear protocol to achieve this safely and in accordance with general laboratory waste guidelines.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure reagent, contaminated solutions, and grossly contaminated labware, must be classified as hazardous chemical waste.
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
Step 2: Use of Appropriate Waste Containers
-
Place this compound waste into a designated, leak-proof container that is in good condition.
-
The container must be compatible with the chemical. For solid waste, a sealed bag or container is appropriate. For liquid waste, use a screw-cap bottle.
-
Ensure the container is kept closed except when adding waste.
Step 3: Proper Labeling of Waste Containers
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Note the date when the waste was first added to the container.
Step 4: Safe Storage of Chemical Waste
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and provide secondary containment to catch any potential leaks.
Step 5: Arrangement for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
Emergency Procedures for Spills
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear Full PPE: Don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorb and Collect: For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep up the material, avoiding dust formation.
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent, gloves, etc.) into a labeled hazardous waste container for disposal according to the procedures above.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
